DuP 734
描述
属性
IUPAC Name |
2-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(4-fluorophenyl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO.BrH/c18-16-5-3-15(4-6-16)17(20)11-13-7-9-19(10-8-13)12-14-1-2-14;/h3-6,13-14H,1-2,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZIAKMYJFJBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159263 | |
| Record name | DuP 734 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135135-87-4 | |
| Record name | DuP 734 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135135874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DuP 734 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DUP-734 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C37356QT0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual Antagonistic Action of DuP 734: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
DuP 734, a novel psychoactive compound, has been characterized as a potent and selective antagonist of both sigma-1 (σ1) and serotonin (B10506) 5-HT2A receptors. This dual mechanism of action, coupled with a low affinity for dopamine (B1211576) D2 receptors, distinguishes it from typical antipsychotic agents and has prompted investigations into its potential therapeutic applications. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Core Mechanism: Antagonism at Sigma-1 and 5-HT2A Receptors
This compound exerts its pharmacological effects primarily through the blockade of sigma-1 and 5-HT2A receptors. In vitro receptor binding studies have demonstrated high affinity of this compound for both of these receptor types, with a significantly lower affinity for a wide range of other neurotransmitter receptors, ion channels, and second messenger systems.
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound for its primary targets has been quantified in various studies. The following table summarizes the key binding parameters.
| Receptor | Radioligand | Tissue Source | Ki (nM) | KD (pM) | Reference |
| Sigma | --INVALID-LINK---SKF 10,047 | Rat brain | 10 | [1] | |
| 5-HT2 | [3H]ketanserin | Rat cortex | 15 | [1] | |
| Sigma | [3H]this compound | Guinea pig brain | 228 ± 34 | [2] | |
| Dopamine D2 | >1000 | [1] |
Table 1: Receptor Binding Affinity of this compound. Ki (inhibitory constant) and KD (dissociation constant) values represent the concentration of this compound required to occupy 50% of the respective receptors. Lower values indicate higher affinity.
It is noteworthy that this compound displays a significantly lower affinity for the dopamine D2 receptor, a primary target for many conventional antipsychotic drugs[1]. The compound also showed no significant inhibition of dopamine, serotonin, or norepinephrine (B1679862) uptake in synaptosomal preparations[1]. While one study mentions low affinity for 33 other receptors, the detailed data for this broad panel is not available in the reviewed literature.
Signaling Pathways Modulated by this compound
The antagonistic action of this compound at sigma-1 and 5-HT2A receptors leads to the modulation of distinct intracellular signaling cascades.
Blockade of 5-HT2A Receptor Signaling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation of this receptor by serotonin initiates a cascade that results in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). By binding to the 5-HT2A receptor without activating it, this compound competitively blocks the binding of serotonin and prevents the initiation of this signaling cascade.
Modulation of Sigma-1 Receptor Function
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It is involved in the regulation of ion channels, cellular stress responses, and neuronal plasticity. As an antagonist, this compound binds to the sigma-1 receptor and inhibits its normal functioning. This can prevent the receptor from interacting with its various client proteins, including ion channels and other signaling molecules, thereby modulating their activity.
Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to characterize the mechanism of action of this compound.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.
General Protocol:
-
Tissue Preparation: Brain tissue (e.g., rat cortex, guinea pig brain) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation.
-
Incubation: The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A receptors, --INVALID-LINK---SKF 10,047 or [3H]this compound for sigma receptors) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation. For saturation binding experiments to determine KD, increasing concentrations of the radioligand are used.
In Vivo Behavioral Assays
Objective: To assess the in vivo 5-HT2A receptor antagonist activity of this compound.
Protocol:
-
Animals: Male rats are used.
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Induction of Head Twitches: A specific time after this compound administration, 5-hydroxy-L-tryptophan (5-HTP), a serotonin precursor, is administered to induce head-twitch behavior, which is a characteristic response mediated by 5-HT2A receptors.
-
Observation: The number of head twitches is counted for a defined period.
-
Data Analysis: The dose of this compound that produces a 50% reduction in the number of head twitches (ED50) is calculated. An ED50 of 6.5 µmol/kg has been reported for this compound in this assay[1].
Objective: To evaluate the in vivo sigma receptor antagonist activity of this compound.
Protocol:
-
Animal Model: Rats with a unilateral lesion of the substantia nigra are used. This lesion creates a dopamine imbalance, making the animals sensitive to rotational behavior induced by certain drugs.
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Induction of Rotation: A selective sigma receptor agonist, such as (+)-SKF 10,047 or phencyclidine, is administered.
-
Observation: The number of rotations (turns) is recorded for a specific duration.
-
Data Analysis: The dose of this compound that causes a 50% reduction in the agonist-induced rotations (ED50) is determined. Oral ED50 values of 8.7 µmol/kg and 19.6 µmol/kg have been reported for this compound against (+)-SKF 10,047 and phencyclidine-induced rotation, respectively[1].
Conclusion
This compound demonstrates a distinct mechanism of action characterized by potent antagonism of both sigma-1 and 5-HT2A receptors, with a notable lack of affinity for the dopamine D2 receptor. This pharmacological profile has been established through a combination of in vitro receptor binding assays and in vivo behavioral models. The ability of this compound to modulate two distinct signaling pathways involved in psychosis and other neuropsychiatric disorders, without the direct dopamine receptor interaction typical of many antipsychotics, underscores its potential as a novel therapeutic agent. Further research to fully elucidate its in vitro functional antagonism and a more comprehensive off-target liability profile will be crucial for its continued development.
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]this compound [1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'- oxoethyl)-piperidine HBr]: a receptor binding profile of a high-affinity novel sigma receptor ligand in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
DuP 734: A Technical Guide to its Sigma Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sigma receptor binding affinity of DuP 734, a compound that has been investigated for its potential as a sigma receptor antagonist. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to support research and development in neuropharmacology and related fields.
Quantitative Binding Affinity of this compound at Sigma Receptors
The following table summarizes the reported binding affinities of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These values provide a quantitative measure of the compound's potency and selectivity.
| Receptor Subtype | Ligand | Affinity Metric | Value (nM) | Species/Tissue | Reference |
| Sigma-1 (σ₁) | This compound | Kᵢ | 1.25 | Not Specified | [1] |
| Sigma-2 (σ₂) | This compound | Kᵢ | 45.6 | Not Specified | [1] |
| Sigma (undifferentiated) | This compound | Kᵢ | 10 | Guinea Pig Brain | [2] |
| Sigma (undifferentiated) | [³H]this compound | Kₑ | 0.228 | Guinea Pig Brain | [3] |
Kᵢ (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the presence of a radioligand. A lower Kᵢ value indicates a higher binding affinity. Kₑ (Equilibrium Dissociation Constant): The concentration of a radioligand at which half of the receptors are occupied at equilibrium. A lower Kₑ value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assays
The binding affinity data presented above were determined using radioligand binding assays. Below are detailed methodologies typical for assessing compound affinity at sigma-1 and sigma-2 receptors.
Sigma-1 Receptor Binding Assay (Competitive Inhibition)
This protocol is designed to determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.
-
Tissue Preparation: Homogenates of guinea pig brain tissue, which has a high density of sigma-1 receptors.[4]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: Haloperidol (B65202) (10 µM).
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Guinea pig brains are homogenized in ice-cold assay buffer and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to obtain a membrane preparation. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kₑ value), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Determination of Non-specific Binding: A parallel set of tubes is prepared containing the membrane preparation, radioligand, and a high concentration of haloperidol (10 µM) to saturate the sigma receptors and determine the amount of non-specific binding.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Sigma-2 Receptor Binding Assay (Competitive Inhibition)
This protocol is used to determine the Kᵢ of a test compound for the sigma-2 receptor.
Materials:
-
Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG), a non-selective sigma receptor ligand.
-
Masking Agent: (+)-pentazocine (typically 200 nM to 1 µM) to block the binding of [³H]DTG to sigma-1 receptors.
-
Tissue Preparation: Homogenates of rat liver or brain tissue.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus and Scintillation Counter: As described for the sigma-1 assay.
Procedure:
-
Membrane Preparation: Similar to the sigma-1 assay, prepare a membrane homogenate from the chosen tissue.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]DTG, the masking agent ((+)-pentazocine), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the mixture under conditions that allow for equilibrium to be reached.
-
Determination of Non-specific Binding: A parallel set of tubes is prepared with the addition of a high concentration of haloperidol (10 µM).
-
Filtration and Quantification: Follow the same procedures as described for the sigma-1 receptor binding assay.
-
Data Analysis: Calculate the specific binding to sigma-2 receptors and determine the IC₅₀ and Kᵢ values for the test compound as described previously.
Visualizations: Workflows and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Radioligand Binding Assay Workflow
References
In-depth Technical Guide: 5-HT2A Antagonist Properties of DuP 734
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
DuP 734, chemically identified as [1-(cyclopropylmethyl)-4-(2’(4’’-fluorophenyl)-2’-oxoethyl)-piperidine HBr], is a novel compound demonstrating high affinity for both sigma (σ) and serotonin (B10506) 5-HT2 receptors.[1] Early research suggests its potential as an antipsychotic agent, with the 5-HT2 receptor antagonism proposed to contribute to the amelioration of negative symptoms in schizophrenia.[1] This document provides a detailed overview of the available data on the 5-HT2A antagonist properties of this compound, focusing on binding affinity and in vivo functional antagonism. Due to the historical context of its development, specific in vitro functional assays for 5-HT2A receptor subtypes are not extensively reported.
Quantitative Data Summary
The following table summarizes the known quantitative pharmacological data for this compound.
| Parameter | Value | Receptor/Assay | Species | Source |
| Binding Affinity (Ki) | 15 nM | 5-HT2 Receptor | Not Specified | [1] |
| Binding Affinity (Ki) | 10 nM | Sigma (σ) Receptor | Not Specified | [1] |
| In Vivo Functional Antagonism (ED50) | 6.5 µmol/kg (p.o.) | Blockade of 5-HTP-induced head twitch | Rat | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully described in the available literature. However, based on standard pharmacological practices of the era and descriptions in related literature, the following represents a likely methodology.
Radioligand Binding Assay (General Protocol)
This protocol is a generalized representation of how the binding affinity (Ki) of this compound for the 5-HT2 receptor was likely determined. The specific radioligand and tissue preparation used in the original studies are not specified. A common radioligand for 5-HT2A receptors is [3H]ketanserin.
Objective: To determine the binding affinity of this compound for the 5-HT2 receptor.
Materials:
-
Tissue homogenate from a relevant brain region (e.g., rat frontal cortex) expressing 5-HT2 receptors.
-
Radioligand (e.g., [3H]ketanserin).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: A specific brain region is homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in fresh buffer to a specific protein concentration.
-
Competitive Binding Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5-HTP-Induced Head Twitch Response in Rats
This in vivo assay is a classic behavioral model to assess 5-HT2A receptor agonism and antagonism.
Objective: To evaluate the 5-HT2 antagonist activity of this compound in vivo.
Materials:
-
Male rats (e.g., Sprague-Dawley).
-
5-Hydroxy-L-tryptophan (5-HTP).
-
This compound.
-
Vehicle for drug administration.
-
Observation chambers.
Procedure:
-
Acclimation: Animals are acclimated to the testing environment.
-
Drug Administration: Different doses of this compound (or vehicle) are administered orally (p.o.).
-
5-HTP Challenge: After a predetermined pretreatment time, animals are administered a dose of 5-HTP to induce the head-twitch response.
-
Behavioral Observation: Immediately after the 5-HTP challenge, the animals are placed in individual observation chambers, and the number of head twitches is counted for a specific period.
-
Data Analysis: The dose of this compound that produces a 50% reduction in the number of head twitches (ED50) compared to the vehicle-treated group is calculated.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling and Antagonism by this compound
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation by an agonist like serotonin (5-HT) leads to a cascade of intracellular events. This compound, as an antagonist, is hypothesized to block these downstream effects.
Caption: 5-HT2A signaling and this compound antagonism.
Experimental Workflow for Characterizing a Novel 5-HT2A Antagonist
The following diagram illustrates a typical workflow for the preclinical characterization of a compound like this compound as a 5-HT2A antagonist.
Caption: Preclinical characterization workflow.
Conclusion
This compound is a potent ligand with high affinity for both 5-HT2 and sigma receptors. Its in vivo activity in a 5-HT2A receptor-mediated behavioral model confirms its antagonist properties at this target. However, the lack of specific in vitro functional data for the 5-HT2A receptor subtype in the public domain represents a significant gap in its pharmacological profile. Further research utilizing modern in vitro functional assays would be necessary to fully elucidate its potency and any potential functional selectivity at the 5-HT2A receptor, and to differentiate its pharmacological effects from its activity at the sigma receptor. This would be crucial for a complete understanding of its mechanism of action and for guiding any future drug development efforts.
References
An In-depth Technical Guide to 1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)-piperidine HBr (DuP 734)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)-piperidine hydrobromide, also known as DuP 734, is a novel and selective ligand for sigma (σ) and serotonin (B10506) 5-HT2 receptors.[1][2][3] It has shown potential as an antipsychotic agent in preclinical studies, exhibiting a promising profile of activity without the motor side effects commonly associated with typical neuroleptics.[2][3] This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and associated signaling pathways of this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Chemical Structure and Properties
The chemical structure of 1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)-piperidine is presented below. The hydrobromide salt form is commonly used in experimental studies.
Chemical Structure:
Molecular Formula: C19H24FNO · HBr
Molecular Weight: 386.31 g/mol (for the hydrobromide salt)
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of 1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)-piperidine HBr is not publicly available. However, the synthesis of structurally related 4-substituted piperidine (B6355638) derivatives often involves multi-step reaction sequences. A plausible synthetic approach could involve the alkylation of a suitable 4-substituted piperidine precursor with a cyclopropylmethyl halide, followed by the introduction of the 2-(4-fluorophenyl)-2-oxoethyl moiety at the 4-position of the piperidine ring. The final step would involve the formation of the hydrobromide salt.
Pharmacology
This compound is characterized by its high affinity for both sigma and 5-HT2 receptors, with significantly lower affinity for dopamine (B1211576) D2 receptors, which is a common target for typical antipsychotic drugs.
Binding Affinity
The binding affinities of this compound for various receptors have been determined through radioligand binding assays. The key quantitative data are summarized in the table below.
| Receptor/Site | Radioligand | Tissue Source | Ki (nM) | IC50 (nM) | Reference |
| Sigma (σ) | --INVALID-LINK---3-PPP | Rat brain | 10 | ||
| 5-HT2 | [3H]ketanserin | Rat cortex | 15 | ||
| Dopamine D2 | [3H]spiperone | Rat striatum | >1000 | ||
| Sigma (σ) | [3H]this compound | Guinea pig brain | 22.5 (vs. (+)-SKF 10,047) |
In vivo activity:
| Assay | Species | ED50 / ID50 | Route | Reference |
| Mescaline-induced scratching | Rat | 0.35 mg/kg | p.o. | |
| Mescaline-induced aggressive activity | Rat | 1.9 mg/kg | p.o. | |
| Apomorphine antagonism | Rat | 12 mg/kg | p.o. | |
| Antagonism of [3H]this compound binding | Mouse | 0.02 mg/kg | i.v. | |
| Antagonism of --INVALID-LINK---SKF 10,047 binding | Mouse | 0.07 mg/kg | i.v. |
Mechanism of Action
The pharmacological effects of this compound are attributed to its interaction with sigma-1 (σ1) and serotonin 5-HT2A receptors.
Signaling Pathways
Sigma-1 (σ1) Receptor Signaling
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation by ligands like this compound can modulate a variety of downstream signaling events, primarily through protein-protein interactions.
Caption: Sigma-1 receptor signaling pathway modulated by this compound.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC).
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine HBr (this compound). A selective ligand for sigma receptors in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'- oxoethyl)piperidine HBr], a potential antipsychotic agent: preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Preclinical Studies of DuP 734: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical findings for DuP 734 [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)-piperidine HBr], a novel compound with potential antipsychotic properties. The data herein is compiled from foundational studies that elucidated its receptor binding profile, mechanism of action, and behavioral effects in various animal models.
Core Compound Profile
This compound is characterized as a potent sigma (σ) and 5-hydroxytryptamine₂ (5-HT₂) receptor antagonist.[1] A key feature of its profile is the low affinity for dopamine (B1211576) D₂ receptors, distinguishing it from typical antipsychotic agents and suggesting a reduced risk of motor side effects.[2] Preclinical evidence indicates that this compound may offer therapeutic benefits for both positive and negative symptoms of psychosis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Receptor/Transporter/Ion Channel | Kᵢ (nM) | Species | Tissue Source | Reference |
| Sigma (σ) | 10 | Guinea Pig | Brain Homogenates | [1] |
| 5-HT₂ | 15 | Guinea Pig | Brain Homogenates | |
| Dopamine (D₂) | > 1000 | - | - | |
| 33 Other Receptors/Ion Channels | Low Affinity | - | - | |
| Dopamine Transporter | No Inhibition | - | Synaptosomes | |
| 5-HT Transporter | No Inhibition | - | Synaptosomes | |
| Norepinephrine Transporter | No Inhibition | - | Synaptosomes |
A second, lower affinity, haloperidol-insensitive binding site for [³H]this compound was identified in the cerebral cortex, though its identity as a neuronal receptor could not be confirmed.
Table 2: In Vivo Behavioral Pharmacology
| Model | Effect Measured | ED₅₀ (mg/kg, p.o.) | Species | Reference |
| Mescaline-Induced Scratching | Blockade | 0.35 | Rat | |
| Mescaline-Induced Aggression | Blockade | 1.9 | Rat | |
| Apomorphine-Induced Stereotypy | Antagonism | 12 | Rat | |
| 5-HTP-Induced Head Twitch | Blockade | 6.5 µmol/kg | Rat | |
| (+)-SKF 10,047-Induced Rotation | Antagonism | 8.7 µmol/kg | Rat | |
| Phencyclidine (PCP)-Induced Rotation | Antagonism | 19.6 µmol/kg | Rat | |
| Conditioned Avoidance Response | No Antagonism | - | Rat | |
| Catalepsy Induction | Not Induced | - | Rat | |
| Food-Reinforced Lever Pressing | Reduction | 6.0 | Rat | |
| Haloperidol (B65202) Potentiation (Avoidance) | 3-fold shift in Haloperidol ED₅₀ | - | Rat |
Table 3: Electrophysiological Effects
| Experimental Model | Effect | ED₉₀ (µmol/kg, i.v.) | Species | Reference |
| Extracellular single-unit recording in Substantia Nigra | Antagonism of (+)-3-PPP effect on dopamine neuronal activity | 3.6 | Rat |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for various receptors, transporters, and ion channels.
-
Tissue Preparation: Homogenates of guinea pig brain were used for the binding assays.
-
Radioligand: [³H]this compound was used as the radioligand for saturation binding studies to determine its own binding characteristics. For competitive binding assays, various radioligands specific to the receptors of interest were utilized.
-
Assay Conditions:
-
Specific binding of [³H]this compound was determined using 10 µM haloperidol to define non-specific binding.
-
The binding was conducted under optimized conditions of pH, temperature, and membrane protein concentration.
-
The reversibility and saturability of binding were assessed.
-
-
Data Analysis: The dissociation constant (KD) and maximum binding capacity (Bmax) for [³H]this compound were determined from saturation binding data. The inhibitory constant (Kᵢ) for this compound at various receptors was calculated from competitive binding experiments using the Cheng-Prusoff equation.
In Vivo Behavioral Models
-
Objective: To assess the antipsychotic-like and motor side-effect profile of this compound in animal models.
-
Animals: Male rats were used for the behavioral studies.
-
Drug Administration: this compound was administered orally (p.o.) or intravenously (i.v.) depending on the specific test.
-
Key Behavioral Paradigms:
-
Mescaline-Induced Behaviors: Rats were administered mescaline to induce scratching and aggressive behaviors, which are models for psychosis. This compound was given prior to mescaline, and the frequency of these behaviors was quantified.
-
Apomorphine-Induced Stereotypy: Apomorphine, a dopamine agonist, was used to induce stereotyped behaviors. The ability of this compound to antagonize these effects was measured.
-
5-HTP-Induced Head Twitch: 5-hydroxy-L-tryptophan (5-HTP), a serotonin (B10506) precursor, was administered to induce head twitches, a 5-HT₂ receptor-mediated behavior. The antagonistic effect of this compound was quantified.
-
Unilateral Substantia Nigra Lesion Model: Rats with unilateral 6-hydroxydopamine lesions of the substantia nigra were used. The ability of this compound to antagonize rotational behavior induced by sigma receptor agonists like (+)-SKF 10,047 and phencyclidine was assessed.
-
Conditioned Avoidance and Catalepsy: Standard operant conditioning chambers were used to assess conditioned avoidance behavior. Catalepsy was measured by the duration the animal remained in an imposed posture. These tests are sensitive to dopamine D₂ receptor blockade.
-
-
Data Analysis: The dose at which this compound produced a 50% effect (ED₅₀) was calculated for each behavioral endpoint using dose-response curves.
Electrophysiological Studies
-
Objective: To evaluate the functional antagonism of sigma receptors by this compound at the level of neuronal activity.
-
Model: Extracellular single-unit recordings from dopamine neurons in the substantia nigra of anesthetized rats.
-
Procedure:
-
A recording electrode was lowered into the substantia nigra to isolate the spontaneous firing of individual dopamine neurons.
-
The selective sigma ligand (+)-3-(3-hydroxyphenyl-N-(1-propyl) piperidine) [(+)-3-PPP] was administered to modulate the firing rate of these neurons.
-
This compound was then administered intravenously to determine its ability to antagonize the effects of (+)-3-PPP.
-
-
Data Analysis: The dose required to produce a 90% antagonism of the (+)-3-PPP effect (ED₉₀) was determined.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound's antipsychotic action.
Experimental Workflow for In Vivo Behavioral Assessment
Caption: Workflow for in vivo behavioral pharmacology studies.
Logical Relationship in Receptor Binding Profile
Caption: Receptor binding affinity profile of this compound.
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'- oxoethyl)piperidine HBr], a potential antipsychotic agent: preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of DuP 734: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DuP 734, chemically identified as [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)-piperidine HBr], is a novel synthetic compound characterized by its potent and selective antagonist activity at sigma (σ) and serotonin (B10506) type 2 (5-HT₂) receptors.[1] Developed by Du Pont Merck Pharmaceutical Company, initial preclinical studies in the early 1990s highlighted its potential as an antipsychotic agent with a favorable side effect profile, distinct from typical neuroleptics. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding affinity, in vivo functional activity, and the associated experimental methodologies. The document also visualizes the pertinent signaling pathways of its primary molecular targets.
Receptor Binding Profile
This compound exhibits a high affinity for both sigma and 5-HT₂ receptors, with significantly lower affinity for dopamine (B1211576) D₂ receptors. This selectivity suggests a mechanism of action that deviates from classical antipsychotic drugs, which primarily target the dopaminergic system.
Quantitative Binding Affinity Data
The binding affinities of this compound for its primary targets and key non-targets are summarized in Table 1. The data demonstrates a nanomolar affinity for sigma and 5-HT₂ receptors, while the affinity for the dopamine D₂ receptor is in the micromolar range, indicating a separation of at least two orders of magnitude.
| Receptor/Site | Ligand | Tissue Source | Kᵢ (nM) | Reference |
| Sigma | --INVALID-LINK---3-PPP | Guinea Pig Brain | 10 | [1] |
| 5-HT₂ | [³H]ketanserin | Rat Cortex | 15 | [1] |
| Dopamine D₂ | [³H]spiperone | Rat Striatum | > 1000 | [1] |
Table 1: Receptor Binding Affinities of this compound.
Furthermore, it was reported that this compound displays low affinity (Kᵢ > 1000 nM) for a wide range of other targets, including 33 other receptors and ion channels, though a specific list of these targets and their corresponding binding data is not detailed in the available literature.[1] The compound also did not inhibit the synaptosomal uptake of dopamine, serotonin, or norepinephrine.
A separate study utilizing [³H]this compound as the radioligand in guinea pig brain homogenates determined a very high affinity for the sigma receptor, with a dissociation constant (KD) of 228 ± 34 pM and a maximum binding site density (Bmax) of 3856 ± 340 fmol/mg protein.
In Vivo Pharmacological Activity
The functional antagonist properties of this compound at sigma and 5-HT₂ receptors have been demonstrated in several preclinical behavioral models in rodents. These studies provide evidence for its potential antipsychotic effects and a reduced liability for motor side effects typical of neuroleptic drugs.
Quantitative In Vivo Efficacy Data
The in vivo efficacy of this compound in various behavioral assays is presented in Table 2. The data highlights its potent antagonism of behaviors mediated by 5-HT₂ and sigma receptor activation.
| Behavioral Model | Species | Agonist | Route of Administration | ED₅₀ (μmol/kg) | Reference |
| 5-HTP-induced Head Twitch | Rat | 5-hydroxy-L-tryptophan | p.o. | 6.5 | |
| (+)-SKF 10,047-induced Rotation | Rat | (+)-SKF 10,047 | p.o. | 8.7 | |
| Phencyclidine-induced Rotation | Rat | Phencyclidine | p.o. | 19.6 | |
| Mescaline-induced Scratching | Rat | Mescaline | p.o. | 0.35 mg/kg | |
| Mescaline-induced Aggression | Rat | Mescaline | p.o. | 1.9 mg/kg | |
| Apomorphine-induced Stereotypy | Rat | Apomorphine | p.o. | 12 mg/kg | |
| Conditioned Avoidance Response | Rat | - | p.o. | Inactive | |
| Catalepsy Induction | Rat | - | p.o. | Inactive |
Table 2: In Vivo Efficacy of this compound.
Experimental Protocols
The following sections describe the general methodologies employed in the characterization of this compound's pharmacological profile, based on the available literature.
Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.
-
General Protocol:
-
Tissue Preparation: Brain regions from guinea pigs or rats (e.g., cortex, striatum) were homogenized in an appropriate buffer.
-
Incubation: The tissue homogenates were incubated with a specific radioligand for the receptor of interest (e.g., --INVALID-LINK---3-PPP for sigma receptors, [³H]ketanserin for 5-HT₂ receptors) and various concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.
-
Data Analysis: Inhibition constants (Kᵢ) were calculated from the IC₅₀ values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
In Vivo Behavioral Assays
-
Objective: To assess the in vivo 5-HT₂ receptor antagonist activity of this compound.
-
Protocol:
-
Male rats were pre-treated with this compound or vehicle via oral gavage.
-
After a set pre-treatment time, rats were administered 5-hydroxy-L-tryptophan (5-HTP), a serotonin precursor that induces head twitches via 5-HT₂ receptor activation.
-
The number of head twitches was observed and counted for a defined period.
-
The dose of this compound that produced a 50% reduction in head twitches (ED₅₀) was calculated.
-
-
Objective: To evaluate the in vivo sigma receptor antagonist activity of this compound.
-
Protocol:
-
Rats with unilateral 6-hydroxydopamine lesions of the substantia nigra were used. These lesions result in dopamine depletion on one side of the brain.
-
Animals were pre-treated with this compound or vehicle orally.
-
Subsequently, a sigma receptor agonist, such as (+)-SKF 10,047 or phencyclidine, was administered. These agonists induce rotational behavior in the lesioned rats.
-
The number of rotations was recorded over a specific time.
-
The ED₅₀ value for the antagonism of the rotational behavior was determined.
-
Signaling Pathways
This compound is an antagonist at sigma and 5-HT₂ receptors, meaning it blocks the actions of endogenous ligands or synthetic agonists at these sites. The following diagrams illustrate the generally accepted signaling pathways for these two receptor systems.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of intracellular Ca²⁺ signaling and modulates the activity of various ion channels and other signaling proteins. As an antagonist, this compound would be expected to inhibit these functions when they are stimulated by sigma receptor agonists.
5-HT₂A Receptor Signaling
The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. As a 5-HT₂ antagonist, this compound blocks the initiation of this cascade by serotonin or other 5-HT₂A agonists.
Conclusion
This compound is a potent and selective sigma and 5-HT₂ receptor antagonist with demonstrated in vivo activity in preclinical models relevant to psychosis. Its pharmacological profile, characterized by high affinity for these two receptor systems and a notable lack of affinity for the dopamine D₂ receptor, distinguishes it from traditional antipsychotic medications. This suggests a potential therapeutic utility with a reduced risk of extrapyramidal side effects. Further research to fully elucidate its selectivity across a broader range of CNS targets and to understand the detailed molecular consequences of its antagonist activity would be beneficial for a complete characterization of this compound.
References
In Vitro Characterization of DuP 734: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DuP 734, chemically identified as [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)-piperidine HBr], is a novel pharmacological agent with high affinity for both sigma (σ) and serotonin (B10506) 5-HT2 receptors.[1] It exhibits a notable lack of affinity for dopamine (B1211576) receptors, suggesting a unique mechanism of action compared to traditional antipsychotic drugs.[1] This document provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its associated signaling pathways.
Quantitative Pharmacological Data
The in vitro binding profile of this compound has been determined through radioligand binding assays, revealing its high affinity for sigma and 5-HT2 receptors. The data is summarized in the tables below.
Table 1: Receptor Binding Affinity of this compound
| Receptor | K_i_ (nM) | Radioligand | Tissue Source | Reference |
| Sigma | 10 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | [1] |
| 5-HT₂ | 15 | [³H]Ketanserin | Guinea Pig Brain | [1] |
| Dopamine D₂ | > 1000 | Not Specified | Not Specified | [1] |
Table 2: Saturation Binding Parameters for [³H]this compound at Sigma Receptors
| Parameter | Value | Tissue Source | Reference |
| K_d_ (pM) | 228 ± 34 | Guinea Pig Brain (Cerebellum) | [2] |
| B_max_ (fmol/mg protein) | 3856 ± 340 | Guinea Pig Brain (Cerebellum) | [2] |
Signaling Pathways
This compound is characterized as an antagonist at both sigma and 5-HT2 receptors.[1] Understanding the downstream signaling cascades of these receptors is crucial for elucidating the compound's mechanism of action.
5-HT₂ₐ Receptor Signaling Pathway
The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[3] As an antagonist, this compound would inhibit the activation of this cascade by serotonin (5-HT).
Caption: Antagonism of the 5-HT₂ₐ Receptor Gq/11 Signaling Pathway by this compound.
Sigma-1 Receptor Signaling Pathway
The sigma-1 (σ₁) receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER). It modulates intracellular calcium signaling, primarily through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor (IP₃R).[4] As an antagonist, this compound would interfere with these modulatory functions.
Caption: Antagonism of Sigma-1 Receptor-Mediated Modulation of Calcium Signaling by this compound.
Experimental Protocols
The following are representative protocols for the in vitro characterization of this compound based on standard methodologies.
Radioligand Binding Assays
Objective: To determine the binding affinity (K_i_) of this compound for sigma and 5-HT2 receptors.
Materials:
-
Guinea pig brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligands: --INVALID-LINK---Pentazocine (for sigma receptors), [³H]Ketanserin (for 5-HT2 receptors)
-
Unlabeled ligands for non-specific binding determination (e.g., Haloperidol for sigma, Serotonin for 5-HT2)
-
This compound solutions of varying concentrations
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its K_d_), and either buffer, unlabeled ligand (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
Functional Antagonism Assay (5-HT₂ₐ Receptor)
Objective: To determine the functional antagonist potency of this compound at the 5-HT₂ₐ receptor by measuring its ability to inhibit serotonin-induced intracellular calcium mobilization.
Materials:
-
Cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and reagents
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Serotonin (5-HT) solutions
-
This compound solutions of varying concentrations
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture and Dye Loading:
-
Plate the 5-HT₂ₐ receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
-
Antagonist Pre-incubation:
-
Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of serotonin (typically the EC₈₀) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response elicited by serotonin in the absence of this compound.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the serotonin-induced calcium response.
-
Caption: Workflow for 5-HT₂ₐ Functional Antagonism Assay.
Conclusion
The in vitro characterization of this compound reveals it to be a potent antagonist at both sigma and 5-HT2 receptors, with negligible affinity for dopamine receptors. Its mechanism of action involves the inhibition of the canonical Gq/11 signaling pathway for the 5-HT₂ₐ receptor and the modulation of intracellular calcium signaling for the sigma-1 receptor. The provided data and experimental frameworks serve as a foundational guide for further research and development of this and similar compounds.
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]this compound [1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'- oxoethyl)-piperidine HBr]: a receptor binding profile of a high-affinity novel sigma receptor ligand in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Sigma Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sigma receptors, once mischaracterized as opioid receptors, have emerged as a distinct and compelling class of therapeutic targets for a wide range of pathologies. Comprising two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), these receptors are integral membrane proteins primarily located at the mitochondria-associated membrane of the endoplasmic reticulum, where they function as molecular chaperones. Their unique ability to modulate a multitude of downstream signaling pathways positions them as critical players in cellular homeostasis and stress responses. This technical guide provides an in-depth exploration of the therapeutic potential of sigma receptor antagonists, summarizing key preclinical and clinical findings, detailing experimental methodologies for their investigation, and visualizing the intricate signaling networks they influence. The evidence strongly suggests that antagonizing sigma receptor activity holds significant promise for the development of novel therapeutics for neuropathic pain, cancer, neurodegenerative diseases, and psychiatric disorders.
Introduction to Sigma Receptors
Sigma receptors are ligand-operated molecular chaperones that are distinct from other receptor systems.[1]
-
Sigma-1 Receptor (σ1R): A 223-amino acid protein, σ1R is a well-characterized transmembrane protein.[2] Under basal conditions, it is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum.[3] Upon stimulation by ligands or cellular stress, σ1R dissociates from BiP and can translocate to other cellular compartments to interact with a variety of "client" proteins, including ion channels and G-protein-coupled receptors.[1][3]
-
Sigma-2 Receptor (σ2R)/TMEM97: More recently identified, the σ2R is encoded by the TMEM97 gene.[4] It is a four-pass transmembrane protein also located in the endoplasmic reticulum.[4] σ2R is highly expressed in proliferating cells, including many types of tumor cells, making it a promising target for cancer therapeutics and diagnostics.[5]
Therapeutic Applications of Sigma Receptor Antagonists
The ubiquitous expression and modulatory functions of sigma receptors make their antagonists promising candidates for various therapeutic areas.
Neuropathic Pain
A substantial body of preclinical and clinical evidence supports the role of σ1R antagonists in the management of neuropathic pain.[6][7] These antagonists have demonstrated efficacy in various animal models of neuropathic pain, including those induced by nerve injury and chemotherapy.[7][8] The analgesic effects are believed to be mediated through the modulation of ion channels and glutamatergic neurotransmission.[1][2] A leading example is E-52862, a selective σ1R antagonist that has undergone phase II clinical trials for neuropathic pain.[7]
Cancer
Both σ1R and σ2R are implicated in cancer pathophysiology. Antagonists of σ1R have been shown to induce apoptosis in various cancer cell lines.[9] Conversely, σ2R is overexpressed in many tumor types, and its ligands are being explored for both therapeutic and diagnostic purposes.[5] While σ2R agonists are often investigated for their pro-apoptotic effects, antagonists are also being studied for their potential to modulate tumor cell survival and proliferation.[9]
Neurodegenerative Diseases
Sigma receptors, particularly σ1R, are involved in neuronal survival and protection against cellular stress. While σ1R agonists are often explored for their neuroprotective effects, antagonists are also under investigation for their potential to modulate neuronal signaling pathways implicated in diseases like Alzheimer's and Parkinson's disease.[10] For instance, σ2R antagonists are being developed to target the synaptopathic effects of amyloid-β oligomers in Alzheimer's disease.
Psychiatric Disorders
Sigma receptors modulate key neurotransmitter systems, including the dopaminergic and serotonergic systems, which are central to the pathophysiology of many psychiatric disorders.[4] Consequently, σ1R antagonists have been investigated for their potential in treating conditions such as schizophrenia and depression, with some studies suggesting a role in ameliorating cognitive and negative symptoms.
Quantitative Data on Sigma Receptor Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of selected sigma receptor antagonists. This data is crucial for comparing the potency and selectivity of different compounds.
Table 1: Binding Affinities (Ki) of Sigma-1 Receptor Antagonists
| Compound | Target | Ki (nM) | Species/Tissue | Radioligand |
| E-52862 | σ1R | 1.4 | - | - |
| CM 304 | σ1R | 0.684 | - | [+]-Pentazocine |
| (+)-MR200 | σ1R | - | - | - |
| Haloperidol | σ1R | 2.8 | Rat Brain | - |
| Rimcazole | σ1R | 125 | MDA-MB-468 cells | [+]-Pentazocine |
| IPAG | σ1R | 2.5 | MDA-MB-468 cells | [+]-Pentazocine |
| Compound 2 | σ1R | 11.00 ± 0.07 (pKi) | - | - |
| Compound 3 | σ1R | 10.89 ± 0.05 (pKi) | - | - |
Note: Ki values can vary depending on the experimental conditions, including the radioligand used and the tissue preparation.[11][12][13][14][15]
Table 2: Binding Affinities (Ki) of Sigma-2 Receptor Antagonists
| Compound | Target | Ki (nM) | Species/Tissue | Radioligand |
| CM 304 | σ2R | 388 | - | [3H]DTG |
| MAM03055A | σ2R | 55.9 ± 4.2 | - | [3H]DTG |
| CM572 | σ2R | 14.6 ± 6.9 | - | [3H]DTG |
| CMHN | σ2R | 60.15 ± 13.3 | - | [3H]DTG |
| PB28 | σ2R | 5.42 | - | - |
| Compound 2 | σ2R | 6.33 ± 0.11 (pKi) | - | - |
| Compound 3 | σ2R | 6.09 ± 0.07 (pKi) | - | - |
Note: [3H]DTG is a common radioligand for σ2R, often used in the presence of a σ1R ligand to mask σ1R binding sites.[13][15][16][17]
Table 3: Functional Potencies (IC50/EC50) of Sigma Receptor Antagonists
| Compound | Assay | Cell Line/Model | IC50/EC50 (µM) |
| PW507 | CYP Inhibition (CYP1A2, 2C9, 2C19, 2D6, 3A4) | Human liver microsomes | >50 |
| E-52862 | CYP Inhibition (CYP1A2) | Human liver microsomes | 7.4 |
| E-52862 | CYP Inhibition (CYP2C9, 2C19, 2D6, 3A4) | Human liver microsomes | >50 |
| Rimcazole | Metabolic Activity (MTS assay) | MDA-MB-468 cells | 45 |
| IPAG | Cell Proliferation (MTS assay) | MDA-MB-468 cells | 24 |
| IPAG | Calcium Assay | MDA-MB-468 cells | 123 (EC50) |
| Siramesine | Cell Viability | EMT-6 cells | 5.3 (EC50) |
| Siramesine | Cell Viability | MDA-MB-435 cells | 9.3 (EC50) |
Note: Functional potencies are highly dependent on the specific assay and cell type used.[14][18][19]
Key Experimental Protocols
Detailed methodologies are essential for the accurate investigation of sigma receptor antagonists. The following are protocols for key in vitro and in vivo experiments.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for σ1R or σ2R.
Materials:
-
Test compound
-
Radioligand (e.g., [3H]-(+)-pentazocine for σ1R, [3H]DTG for σ2R)
-
Membrane preparation from a tissue or cell line expressing the target receptor
-
Assay buffer
-
Non-specific binding control (e.g., a high concentration of a known ligand)
-
96-well plates
-
Filter mats
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration (typically near its Kd value), and either the test compound or vehicle.
-
For non-specific binding wells, add a high concentration of a non-labeled ligand.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through filter mats to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.[11]
In Vitro Cell Viability/Cytotoxicity Assay (MTS Assay)
Objective: To assess the effect of a sigma receptor antagonist on cell proliferation and survival.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[20]
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of a sigma receptor antagonist in a cancer model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment groups (e.g., vehicle control, test compound).
-
Administer the test compound according to the desired dosing schedule.
-
Measure tumor volume with calipers regularly.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.[20]
In Vivo Neuropathic Pain Model (Spared Nerve Injury - SNI)
Objective: To assess the analgesic effect of a sigma receptor antagonist in a model of neuropathic pain.
Materials:
-
Rats or mice
-
Anesthetic
-
Surgical instruments
-
Test compound formulated for in vivo administration
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, acetone (B3395972) for cold allodynia)
Procedure:
-
Anesthetize the animal.
-
Perform the SNI surgery, which involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.
-
Allow the animals to recover and for neuropathic pain behaviors to develop (typically over several days).
-
Administer the test compound or vehicle.
-
Assess pain-related behaviors at various time points post-administration.
Signaling Pathways and Mechanisms of Action
Sigma receptor antagonists exert their therapeutic effects by modulating a complex network of intracellular signaling pathways.
Sigma-1 Receptor Signaling
The σ1R acts as a molecular chaperone, and its antagonism can influence multiple downstream pathways.
Caption: Sigma-1 receptor antagonist signaling pathway.
Antagonists are thought to stabilize the inactive conformation of the σ1R, preventing its dissociation from BiP and subsequent interaction with client proteins.[3] This can lead to:
-
Modulation of Ion Channel Activity: By preventing σ1R's interaction with ion channels like the NMDA receptor and various potassium channels, antagonists can reduce neuronal hyperexcitability, a key factor in neuropathic pain.[2][22]
-
Alteration of GPCR Signaling: σ1R can form heteromers with G-protein coupled receptors, such as the dopamine D1 receptor.[23] Antagonists can disrupt this interaction, thereby modulating dopaminergic signaling.[23]
-
Induction of ER Stress: In some cancer cells, σ1R antagonism can lead to the accumulation of unfolded proteins and induce ER stress, ultimately triggering apoptosis.
Sigma-2 Receptor Signaling
The signaling pathways of σ2R are less understood but are known to be involved in cell proliferation and survival.
Caption: Sigma-2 receptor antagonist signaling pathway.
σ2R antagonists are thought to exert their effects by:
-
Interfering with PGRMC1 Interaction: σ2R interacts with the progesterone (B1679170) receptor membrane component 1 (PGRMC1), which is involved in various signaling pathways, including those mediated by the epidermal growth factor receptor (EGFR).[19][24] Antagonists may disrupt this interaction, leading to decreased cell proliferation and survival in cancer cells.
-
Modulating Calcium Signaling: σ2R plays a role in regulating intracellular calcium homeostasis.[4] Antagonists can alter calcium signaling, which is particularly relevant in the context of neuronal function and neurodegenerative diseases.
Experimental Workflow
The investigation of a novel sigma receptor antagonist typically follows a structured workflow.
Caption: Experimental workflow for sigma receptor antagonist development.
Conclusion and Future Directions
Sigma receptor antagonists represent a promising and versatile class of therapeutic agents with the potential to address significant unmet medical needs in oncology, neurology, and psychiatry. The continued elucidation of their complex mechanisms of action and the development of more selective and potent antagonists will be crucial for translating their therapeutic potential into clinical reality. Future research should focus on:
-
Developing more selective antagonists: Differentiating the therapeutic effects of σ1R versus σ2R antagonism is critical.
-
Identifying novel biomarkers: Biomarkers could help identify patient populations most likely to respond to sigma receptor-targeted therapies.
-
Exploring combination therapies: Combining sigma receptor antagonists with existing treatments may offer synergistic benefits.
The comprehensive understanding of the pharmacology and signaling of sigma receptors, facilitated by the experimental approaches outlined in this guide, will undoubtedly pave the way for the successful clinical development of this exciting class of drugs.
References
- 1. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The essential roles of protein–protein interaction in sigma-1 receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Recent Developments in Sigma-2 Receptor Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of DuP 734
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a plausible synthetic route and purification of DuP 734, chemically known as [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)-piperidine HBr]. This compound is a notable sigma and 5-hydroxytryptamine (5-HT2) receptor antagonist.[1][2] Given the limited publicly available synthesis data, this protocol is constructed based on established organometallic and heterocyclic chemistry principles. The protocol outlines a multi-step synthesis beginning from commercially available starting materials, followed by a comprehensive purification strategy to yield the final active pharmaceutical ingredient (API) as a hydrobromide salt.
Introduction to this compound
This compound is a high-affinity ligand for sigma (Ki = 10 nM) and 5-HT2 (Ki = 15 nM) receptors, with low affinity for dopamine (B1211576) receptors.[1] It has been investigated for its potential as an antipsychotic agent, possibly offering benefits for the negative symptoms of schizophrenia without the motor side effects typical of neuroleptics.[1][2] The chemical structure consists of a 1-(cyclopropylmethyl)piperidine (B13992919) core linked at the 4-position to a 2-(4-fluorophenyl)-2-oxoethyl side chain. The final product is typically isolated as a hydrobromide salt to improve its stability and handling properties.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of a key piperidine (B6355638) intermediate followed by the introduction of the aromatic ketone side chain. A robust method for the key carbon-carbon bond formation is the use of an organometallic reagent with a Weinreb amide, which is known for its high selectivity in producing ketones.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1-(cyclopropylmethyl)piperidine-4-carboxylate
This step involves the N-alkylation of the piperidine ring via reductive amination.
-
Materials:
-
Ethyl piperidine-4-carboxylate (1.0 eq)
-
Cyclopropanecarboxaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Protocol:
-
Dissolve ethyl piperidine-4-carboxylate in DCE.
-
Add cyclopropanecarboxaldehyde to the solution.
-
Add sodium triacetoxyborohydride portion-wise over 30 minutes, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of 1-(cyclopropylmethyl)piperidine-4-carboxylic acid
This step is a standard ester hydrolysis.
-
Materials:
-
Ethyl 1-(cyclopropylmethyl)piperidine-4-carboxylate (1.0 eq)
-
Lithium hydroxide (B78521) (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
-
-
Protocol:
-
Dissolve the ester from Step 1 in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the THF under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH ~6 with 1M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 3: Synthesis of N-methoxy-N-methyl-1-(cyclopropylmethyl)piperidine-4-carboxamide (Weinreb Amide)
The carboxylic acid is converted to a Weinreb amide to ensure the subsequent Grignard reaction stops at the ketone stage.
-
Materials:
-
1-(cyclopropylmethyl)piperidine-4-carboxylic acid (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar coupling agent (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.5 eq)
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM)
-
-
Protocol:
-
Suspend the carboxylic acid from Step 2 in DCM.
-
Add EDC, HOBt, N,O-dimethylhydroxylamine hydrochloride, and TEA.
-
Stir the mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Step 4: Synthesis of this compound (Free Base)
This is the key C-C bond-forming step.
-
Materials:
-
Weinreb amide from Step 3 (1.0 eq)
-
4-Fluorobromobenzene (1.5 eq)
-
Magnesium turnings (1.6 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
-
Protocol:
-
Prepare the Grignard reagent: Add 4-fluorobromobenzene to a suspension of magnesium turnings in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution of the Weinreb amide in anhydrous THF to 0 °C.
-
Slowly add the prepared Grignard reagent to the Weinreb amide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude free base by column chromatography.
-
Step 5: Synthesis of this compound (Hydrobromide Salt)
The final step is the formation of the HBr salt, which often aids in purification by crystallization.
-
Materials:
-
This compound free base from Step 4
-
48% Hydrobromic acid (HBr) in water or HBr in acetic acid
-
Isopropanol or Ethanol
-
Diethyl ether
-
-
Protocol:
-
Dissolve the purified free base in isopropanol.
-
Cool the solution in an ice bath.
-
Add a stoichiometric amount of HBr solution dropwise with stirring.
-
If a precipitate forms, continue stirring in the cold for 1-2 hours. If no precipitate forms, slowly add diethyl ether as an anti-solvent until the solution becomes turbid.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with cold diethyl ether and dry under vacuum.
-
Purification and Characterization
High purity is essential for pharmacological studies. A combination of techniques should be employed for both intermediate and final product purification.
Purification Strategy Workflow
Caption: General purification workflow for this compound.
Purification Techniques
| Technique | Principle | Application Notes for Piperidine Derivatives |
| Acid-Base Extraction | Separation based on the differential solubility of the acidic, basic, and neutral components in aqueous and organic phases. | Highly effective for removing non-basic impurities. The basic piperidine nitrogen is protonated with dilute acid (e.g., 1M HCl) and moves to the aqueous phase. The free base is then liberated by basification (e.g., with NaOH) and re-extracted into an organic solvent. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | Standard purification for intermediates. Due to the basicity of the piperidine nitrogen, peak tailing can occur. This can be mitigated by adding a small amount of a competitive base like triethylamine (0.1-1%) to the eluent. |
| Recrystallization | Purification of solids based on differences in solubility in a specific solvent at different temperatures. | The primary method for purifying the final HBr salt. A suitable solvent system (e.g., isopropanol/diethyl ether, ethanol) should be selected where the compound is soluble when hot but sparingly soluble when cold. This method is excellent for removing small amounts of impurities and obtaining a crystalline solid. |
Characterization Data (Hypothetical)
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to cyclopropyl, piperidine, methylene, and 4-fluorophenyl protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the structure. |
| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to the molecular weight of the free base (C₁₉H₂₄FNO). |
| HPLC Purity | ≥98% |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn.
-
Grignard reagents are highly reactive and moisture-sensitive; anhydrous conditions are crucial.
-
Hydrobromic acid is highly corrosive. Handle with extreme care.
-
Many of the solvents used are flammable and/or toxic. Avoid inhalation and contact with skin.
References
Dissolution of DuP 734 for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and important considerations for the dissolution of DuP 734, a sigma and 5-HT2 receptor antagonist, for in vivo studies. Due to the limited availability of specific solubility data for this compound in public literature, the following protocols are based on general principles for formulating piperidine (B6355638) derivatives and other poorly water-soluble compounds for preclinical research. It is imperative for researchers to perform small-scale solubility tests and vehicle tolerability studies prior to large-scale animal experiments.
Compound Information
This compound, with the chemical name [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)-piperidine HBr], is a hydrobromide salt.[1][2] This salt form generally confers better aqueous solubility compared to the free base, particularly in acidic conditions. Preclinical studies have utilized oral (p.o.), intravenous (i.v.), and subcutaneous (s.c.) routes of administration.
General Solubility Considerations
Piperidine derivatives can exhibit poor aqueous solubility, which presents a challenge for achieving desired concentrations for in vivo dosing. Common strategies to enhance solubility include pH adjustment, the use of co-solvents, and the inclusion of solubilizing excipients. For basic compounds like this compound, lowering the pH of the vehicle can improve solubility by promoting the formation of the more soluble protonated form.
Recommended Solvents and Vehicles
The choice of solvent and vehicle is critical and depends on the route of administration, the required dose, and the tolerability of the animal species. Below are suggested starting points for vehicle formulation.
| Vehicle Component | Route of Administration | Concentration Range | Notes |
| Sterile Water for Injection | Oral (p.o.), Intravenous (i.v.), Subcutaneous (s.c.) | As primary solvent | This compound is an HBr salt, suggesting some aqueous solubility. Start by assessing solubility in water. |
| Saline (0.9% NaCl) | Intravenous (i.v.), Subcutaneous (s.c.) | As primary solvent | A common isotonic vehicle for parenteral injections. |
| Phosphate-Buffered Saline (PBS) | Intravenous (i.v.), Subcutaneous (s.c.) | As primary solvent | Ensure the pH of the final formulation is compatible with physiological conditions. |
| Dimethyl Sulfoxide (DMSO) | Oral (p.o.), Intravenous (i.v.), Subcutaneous (s.c.) | < 10% (i.v.), < 25% (s.c.), < 50% (p.o.) | A powerful solubilizing agent. Must be diluted with an aqueous vehicle to minimize toxicity. |
| Polyethylene Glycol 400 (PEG 400) | Oral (p.o.), Intravenous (i.v.), Subcutaneous (s.c.) | 10-60% | A commonly used co-solvent to improve the solubility of hydrophobic compounds. |
| Ethanol | Oral (p.o.), Intravenous (i.v.) | < 10% | Can be used as a co-solvent, but caution is advised due to potential effects on animal behavior and physiology. |
| Tween® 80 / Polysorbate 80 | Oral (p.o.), Intravenous (i.v.) | 1-5% | A non-ionic surfactant used to increase solubility and prevent precipitation. |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Oral (p.o.), Intravenous (i.v.), Subcutaneous (s.c.) | 20-40% | A complexing agent that can encapsulate hydrophobic molecules to enhance aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Aqueous Suspension)
This protocol is suitable for delivering this compound as a suspension when it does not fully dissolve in an aqueous vehicle.
Materials:
-
This compound powder
-
Sterile Water for Injection
-
0.5% (w/v) Methylcellulose (B11928114) or Carboxymethylcellulose (CMC) in water (as a suspending agent)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated oral gavage needles
Procedure:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the 0.5% methylcellulose solution to the powder and triturate to form a smooth paste.
-
Gradually add the remaining volume of the methylcellulose solution while continuously stirring.
-
Stir the suspension for at least 30 minutes before administration to ensure homogeneity.
-
Maintain gentle stirring during the dosing period to prevent settling.
Protocol 2: Preparation of this compound for Intravenous or Subcutaneous Injection (Solubilized Formulation)
This protocol aims to achieve a clear, filterable solution suitable for parenteral administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile syringe filters (0.22 µm)
-
Sterile vials
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the this compound in a small volume of DMSO. For example, use a 1:5 ratio of DMSO to the final volume.
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Add PEG 400 to the solution. A common starting ratio is 1 part DMSO to 4 parts PEG 400. Mix thoroughly.
-
Slowly add sterile saline or PBS dropwise while vortexing to bring the solution to the final desired volume. Observe for any precipitation.
-
If the solution remains clear, filter it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Visually inspect the final solution for any particulates before administration.
Signaling Pathways and Experimental Workflows
Diagram 1: Decision Workflow for this compound Formulation
This diagram outlines a logical workflow for selecting an appropriate formulation strategy for this compound based on preliminary solubility assessments.
Caption: Decision tree for formulating this compound for in vivo studies.
Diagram 2: Experimental Workflow for Preparing an Injectable this compound Solution
This diagram illustrates the step-by-step process for preparing a solubilized formulation of this compound for parenteral administration.
Caption: Workflow for preparing a solubilized this compound injectable.
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'- oxoethyl)piperidine HBr], a potential antipsychotic agent: preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DuP 734 Dosage in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DuP 734, chemically identified as 1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'-oxoethyl)piperidine HBr, is a potent and selective antagonist for sigma (σ₁) and serotonin (B10506) 5-HT₂ receptors.[1] It exhibits high affinity for these receptors (Kᵢ = 10 nM for σ₁ and 15 nM for 5-HT₂) while demonstrating low affinity for dopamine (B1211576) D₂ receptors (Kᵢ > 1000 nM).[1] This pharmacological profile suggests its potential utility in preclinical research, particularly in models of psychosis and other central nervous system disorders. These application notes provide a comprehensive overview of recommended dosages, experimental protocols, and the underlying signaling pathways of this compound in rodent models.
Data Presentation: Recommended Dosages of this compound
The following tables summarize the effective doses of this compound observed in various preclinical studies in both rat and mouse models. It is crucial to note that the optimal dose may vary depending on the specific experimental paradigm, the animal strain, and the desired biological effect.
Table 1: Recommended Dosage of this compound in Rat Models
| Administration Route | Dosage (ED₅₀/ED₉₀) | Experimental Model | Observed Effect | Reference |
| Oral (p.o.) | ED₅₀ = 6.5 µmol/kg | 5-HTP-induced head twitch | Antagonism of 5-HT₂ receptor activity | [1] |
| Oral (p.o.) | ED₅₀ = 8.7 µmol/kg | (+)-SKF 10,047-induced rotation | Antagonism of sigma receptor activity | [1] |
| Oral (p.o.) | ED₅₀ = 19.6 µmol/kg | Phencyclidine-induced rotation | Antagonism of sigma receptor activity | [1] |
| Oral (p.o.) | ED₅₀ = 6.0 mg/kg | Reduction of lever response rates | Behavioral effect | |
| Intravenous (i.v.) | ED₉₀ = 3.6 µmol/kg | Antagonism of (+)-3-PPP effect on dopamine neuronal activity | Antagonism of sigma ligand effect |
Table 2: Recommended Dosage of this compound in Mouse Models
| Administration Route | Dosage (ED₅₀) | Experimental Model | Observed Effect | Reference |
| Oral (p.o.) | ED₅₀ = 0.35 mg/kg | Mescaline-induced scratching | Blockade of behavior | |
| Oral (p.o.) | ED₅₀ = 1.9 mg/kg | Mescaline-induced aggressive activity | Blockade of behavior | |
| Intravenous (i.v.) | Not reported in the reviewed literature | - | - | - |
Experimental Protocols
The following are generalized protocols for the administration of this compound to rodent models. These should be adapted based on specific experimental needs and institutional guidelines (IACUC).
Oral Administration (Gavage)
This method ensures accurate dosing directly into the gastrointestinal tract.
Materials:
-
This compound solution of desired concentration
-
Appropriate vehicle (e.g., sterile water, saline, or a suspension agent)
-
Oral gavage needles (flexible or rigid, with a ball tip to prevent tissue damage)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct volume of the drug solution to administer.
-
Restraint: Gently but firmly restrain the mouse or rat to prevent movement and injury. For mice, this can often be done by a single person. Rats may require a two-person team, one for restraint and one for administration.
-
Gavage Needle Insertion: Gently insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Drug Administration: Slowly administer the drug solution.
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.
Intravenous Administration (Tail Vein)
This route provides rapid systemic circulation of the compound.
Materials:
-
This compound solution of desired concentration in a sterile, injectable vehicle
-
Tuberculin or insulin (B600854) syringes with a fine-gauge needle (e.g., 27-30G)
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
A restraining device for rodents
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct injection volume.
-
Vein Dilation: Place the animal in the restrainer and warm its tail to make the lateral tail veins more visible and accessible.
-
Injection: Insert the needle into one of the lateral tail veins and slowly inject the this compound solution. A successful injection will show no bleb formation under the skin.
-
Post-Injection Care: After removing the needle, apply gentle pressure to the injection site to prevent bleeding.
-
Monitoring: Observe the animal for any immediate adverse reactions.
Mandatory Visualizations
Signaling Pathway of this compound Antagonism
This compound acts as an antagonist at both the sigma-1 (σ₁) and serotonin 5-HT₂A receptors. The following diagram illustrates how this compound blocks the downstream signaling cascades typically activated by these receptors.
References
Application Notes and Protocols for DuP 734 in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DuP 734, chemically identified as 1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'-oxoethyl)piperidine HBr, is a novel pharmacological agent with a distinct receptor binding profile. It exhibits high affinity for sigma (σ) and serotonin (B10506) type 2 (5-HT₂) receptors, while demonstrating low affinity for a wide range of other neurotransmitter receptors, ion channels, and second messenger systems.[1] This selective binding profile makes this compound a valuable tool for researchers investigating the roles of sigma and 5-HT₂ receptors in various physiological and pathological processes. Notably, this compound is characterized as a sigma receptor antagonist.[1] These application notes provide detailed protocols for conducting receptor binding assays to characterize the interaction of this compound and other test compounds with its primary targets.
Receptor Binding Profile of this compound
The binding affinity of this compound has been determined through radioligand binding assays, with the resulting inhibition constants (Ki) summarized in the table below. This data highlights the compound's high affinity and selectivity for sigma and 5-HT₂ receptors.
| Receptor | Radioligand | Tissue Source | Inhibition Constant (Ki) [nM] |
| Sigma | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 10[1] |
| 5-HT₂ | [³H]Ketanserin | Rat Frontal Cortex | 15[1] |
| Dopamine D₂ | [³H]Spiperone | Rat Striatum | > 1000[1] |
| Various (33 others) | - | - | > 1000[1] |
Table 1: Receptor Binding Affinities of this compound.
Signaling Pathways
To understand the functional implications of this compound's binding, it is crucial to consider the signaling pathways associated with its primary targets.
The sigma-1 receptor, a unique ligand-operated chaperone protein at the endoplasmic reticulum (ER), modulates various signaling pathways, including intracellular calcium signaling through the IP3 receptor.[2]
The 5-HT₂A receptor, a member of the G protein-coupled receptor (GPCR) family, primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.
Experimental Protocols
Detailed methodologies for performing receptor binding assays for the primary targets of this compound are provided below. These protocols are based on standard radioligand binding techniques.
Experimental Workflow: Radioligand Binding Assay (Filtration Method)
The following diagram illustrates the general workflow for a competitive radioligand binding assay using the filtration method.
Protocol 1: Sigma-1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds, such as this compound, for the sigma-1 receptor.
Materials:
-
Receptor Source: Guinea pig brain membranes or cells expressing the sigma-1 receptor.
-
Radioligand: --INVALID-LINK---Pentazocine (specific activity ~20-60 Ci/mmol).
-
Non-specific Binding Control: Haloperidol (B65202) (10 µM).
-
Test Compound: this compound or other compounds of interest at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of approximately 100-200 µ g/assay tube.
-
Assay Setup: In a final volume of 500 µL, add the following to each tube:
-
100 µL of assay buffer (for total binding) or 100 µL of 10 µM haloperidol (for non-specific binding) or 100 µL of test compound at various concentrations.
-
100 µL of --INVALID-LINK---Pentazocine (final concentration ~1-5 nM).
-
300 µL of the membrane suspension.
-
-
Incubation: Incubate the tubes at 37°C for 150 minutes.[3]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: 5-HT₂A Receptor Binding Assay
This protocol outlines a competitive binding assay for the 5-HT₂A receptor.
Materials:
-
Receptor Source: Rat frontal cortex membranes or cells stably expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).[4]
-
Non-specific Binding Control: Mianserin (B1677119) (1 µM) or unlabeled ketanserin (B1673593) (1 µM).
-
Test Compound: this compound or other compounds of interest at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Membrane Preparation: Homogenize rat frontal cortex in ice-cold assay buffer. Centrifuge the homogenate, wash the resulting pellet, and resuspend in fresh assay buffer to a final protein concentration of approximately 100-200 µ g/assay tube.
-
Assay Setup: In a final volume of 250 µL, add the following to each well of a 96-well plate:
-
50 µL of assay buffer (for total binding) or 50 µL of 1 µM mianserin (for non-specific binding) or 50 µL of test compound at various concentrations.
-
50 µL of [³H]Ketanserin (final concentration ~0.5-2.0 nM).[4]
-
150 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters four times with ice-cold wash buffer.
-
Counting: Dry the filter mat, place it in a sample bag with scintillation fluid, and count using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding, IC₅₀, and Ki values as described in Protocol 1.
Conclusion
This compound is a selective antagonist for sigma and 5-HT₂ receptors. The provided protocols offer robust methods for characterizing the binding of this compound and other novel compounds to these important drug targets. The detailed workflows and signaling pathway diagrams serve as a comprehensive guide for researchers in the field of pharmacology and drug discovery.
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of DuP 734 on Dopamine Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DuP 734, also known as 1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'-oxoethyl)piperidine HBr, is a potent and selective sigma (σ) and 5-HT2 receptor antagonist with low affinity for dopamine (B1211576) D2 receptors.[1][2] This pharmacological profile suggests its potential as an atypical antipsychotic agent that may offer therapeutic benefits for schizophrenia, particularly in addressing negative symptoms, without inducing the motor side effects commonly associated with typical neuroleptics.[1][2] These application notes provide detailed protocols for studying the effects of this compound on dopamine neuronal activity using in vivo electrophysiology, in vivo microdialysis, and behavioral assays.
Mechanism of Action
This compound exerts its primary effects through the antagonism of sigma (σ) and 5-HT2 receptors.[1] While it has a low affinity for dopamine receptors (Ki > 1000 nM), it indirectly modulates dopaminergic neurotransmission. The sigma receptor, an intracellular chaperone protein, is known to influence various neurotransmitter systems, including the dopaminergic system. By antagonizing the sigma receptor, this compound can counteract the effects of sigma receptor agonists, which have been shown to modulate dopamine neuron firing and dopamine release. Additionally, its 5-HT2A receptor antagonism can contribute to the modulation of dopamine release, particularly in the prefrontal cortex.
Data Presentation
Receptor Binding Affinity
| Receptor | Ki (nM) |
| Sigma (σ) | 10 |
| 5-HT2 | 15 |
| Dopamine (D2) | >1000 |
In Vivo Electrophysiology: Antagonism of (+)-3-PPP-Induced Inhibition of Dopamine Neurons
| Compound | Dose (i.v.) | Effect |
| This compound | 3.6 µmol/kg | ED90 for antagonism of (+)-3-PPP-induced inhibition of dopamine neuronal activity in the substantia nigra. |
Behavioral Assays: Antagonism of Sigma Agonist-Induced Behaviors
| Agonist | This compound Oral ED50 (µmol/kg) |
| (+)-SKF 10,047-induced rotation | 8.7 |
| Phencyclidine-induced rotation | 19.6 |
Experimental Protocols
Protocol 1: In Vivo Single-Unit Electrophysiology in Rat Substantia Nigra
This protocol details the procedure for recording the extracellular activity of single dopamine neurons in the substantia nigra of anesthetized rats to assess the antagonist effects of this compound against a sigma receptor agonist.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., chloral (B1216628) hydrate, urethane)
-
Stereotaxic frame
-
Recording microelectrodes (e.g., glass micropipettes filled with 2 M NaCl containing 2% Pontamine Sky Blue)
-
Amplifier and data acquisition system (e.g., Open Ephys)
-
(+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3-PPP)
-
This compound
-
Intravenous catheterization supplies
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Perform a craniotomy over the substantia nigra pars compacta (SNc) using appropriate stereotaxic coordinates (e.g., AP: -5.3 mm, ML: +0.8 mm from bregma).
-
Insert an intravenous catheter for drug administration.
-
-
Electrode Placement and Neuron Identification:
-
Slowly lower the recording microelectrode into the SNc (DV: -7.0 to -8.5 mm from the cortical surface).
-
Identify dopaminergic neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-8 Hz), a long-duration action potential (>2.5 ms), and a biphasic (positive-negative) waveform.
-
-
Baseline Recording and Agonist Administration:
-
Once a stable, single dopamine neuron is isolated, record its baseline firing rate for at least 5 minutes.
-
Administer the sigma receptor agonist, (+)-3-PPP, intravenously at a dose known to inhibit the firing of dopamine neurons (e.g., 1 mg/kg).
-
Record the change in the neuron's firing rate until a stable inhibition is observed.
-
-
This compound Administration and Antagonism:
-
Administer this compound intravenously in a cumulative dosing manner (e.g., 0.1, 0.3, 1.0, 3.0 µmol/kg).
-
Record the firing rate after each dose to determine the extent of reversal of the (+)-3-PPP-induced inhibition.
-
Continue recording to establish the dose at which the agonist's effect is maximally reversed (ED90).
-
-
Histological Verification:
-
At the end of the experiment, pass a small current through the recording electrode to eject the Pontamine Sky Blue dye, marking the recording site.
-
Euthanize the animal and perfuse the brain with formalin.
-
Section the brain and stain to verify the electrode placement within the SNc.
-
Protocol 2: In Vivo Microdialysis for Dopamine Measurement in Rat Prefrontal Cortex
This protocol describes how to measure extracellular dopamine levels in the medial prefrontal cortex (mPFC) of freely moving rats to evaluate the effects of this compound.
Materials:
-
Male Wistar rats (275-325 g)
-
Stereotaxic frame
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4
-
This compound
-
Perchloric acid
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula stereotaxically into the mPFC.
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the mPFC of the awake, freely moving rat.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a 1-2 hour equilibration period to establish a stable baseline of extracellular dopamine.
-
-
Baseline Sample Collection:
-
Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of perchloric acid to prevent dopamine oxidation.
-
-
This compound Administration:
-
Administer this compound systemically (e.g., intraperitoneally or subcutaneously) at various doses.
-
Continue collecting dialysate samples at regular intervals for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Quantify the dopamine levels by comparing the peak areas to those of known dopamine standards.
-
Express the results as a percentage change from the baseline dopamine levels.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal, remove the brain, and section it to verify the correct placement of the microdialysis probe.
-
Protocol 3: Apomorphine-Induced Stereotypy in Rats
This behavioral assay assesses the potential of this compound to antagonize dopamine-mediated stereotyped behaviors induced by the dopamine receptor agonist, apomorphine (B128758).
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Observation cages
-
Apomorphine hydrochloride
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Habituation:
-
Habituate the rats to the observation cages for at least 30 minutes before the start of the experiment.
-
-
Drug Administration:
-
Divide the animals into groups.
-
Administer this compound orally or via another appropriate route at various doses.
-
Administer the vehicle to the control group.
-
After a predetermined pretreatment time (e.g., 60 minutes), administer a subcutaneous injection of apomorphine (e.g., 1.25 mg/kg) to all animals.
-
-
Behavioral Observation and Scoring:
-
Immediately after apomorphine injection, observe and score the stereotyped behaviors (e.g., sniffing, licking, gnawing) for each rat at regular intervals (e.g., every 5 minutes) for a total of 60 minutes.
-
Use a standardized scoring system, for example:
-
0: Asleep or stationary
-
1: Active
-
2: Predominantly stereotyped sniffing and head movements
-
3: Intermittent licking or gnawing
-
4: Continuous, intense licking or gnawing
-
-
-
Data Analysis:
-
Calculate the total stereotypy score for each animal over the observation period.
-
Compare the scores of the this compound-treated groups to the vehicle-treated control group to determine the dose-dependent antagonism of apomorphine-induced stereotypy.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for in vivo electrophysiology.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'- oxoethyl)piperidine HBr], a potential antipsychotic agent: preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Behavioral Models for Testing the Efficacy of DuP 734
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DuP 734 is a novel psychoactive compound with a unique pharmacological profile, acting as a potent and selective antagonist at both sigma-1 (σ1) and serotonin (B10506) 5-HT2A receptors, with weak affinity for dopamine (B1211576) D2 receptors.[1][2] This profile suggests potential therapeutic applications as an atypical antipsychotic agent, potentially offering a distinct advantage by minimizing the motor side effects commonly associated with typical neuroleptics that primarily target the D2 receptor.[1]
These application notes provide detailed protocols for a battery of in vivo behavioral models designed to assess the antipsychotic and anxiolytic-like efficacy of this compound. The described assays are sensitive to the modulation of the sigma and serotonergic systems and are well-established in the field of neuropharmacology for screening and characterizing novel compounds.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and inhibiting the activity of σ1 and 5-HT2A receptors. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[3] The 5-HT2A receptor is a G-protein coupled receptor that, upon activation, stimulates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[4]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in comparison to standard typical and atypical antipsychotic drugs in relevant behavioral models.
Table 1: Efficacy of this compound in Preclinical Models of Antipsychotic Activity
| Behavioral Model | Species | This compound ED₅₀ (mg/kg, p.o.) | Reference Compound | Reference ED₅₀ (mg/kg, p.o.) |
| Mescaline-induced Scratching | Mouse | 0.35 | Haloperidol | Potent |
| Mescaline-induced Aggression | Mouse | 1.9 | Haloperidol | Potent |
| Apomorphine (B128758) Antagonism | Rat | 12 | Haloperidol | Potent |
| Conditioned Avoidance Response | Rat | Inactive alone, enhances haloperidol | Haloperidol | 0.94 |
| 5-HTP-induced Head Twitch | Rat | 6.5 µmol/kg | - | - |
| (+)-SKF 10,047-induced Rotation | Rat | 8.7 µmol/kg | - | - |
| Phencyclidine-induced Rotation | Rat | 19.6 µmol/kg | - | - |
Table 2: Comparative Efficacy of Antipsychotics in Rodent Behavioral Models
| Behavioral Model | Typical Antipsychotic (e.g., Haloperidol) | Atypical Antipsychotic (e.g., Clozapine, Risperidone) |
| Apomorphine-induced Stereotypy | Potent inhibition | Potent inhibition |
| Conditioned Avoidance Response | Potent inhibition | Potent inhibition |
| Prepulse Inhibition Deficit Reversal | Effective | Effective |
| Social Interaction Test | Decreases interaction | Increases interaction |
| Catalepsy Induction | High liability | Low liability |
Experimental Protocols
Models for Antipsychotic-Like Activity
This model assesses the ability of a compound to block the stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by the dopamine agonist apomorphine, which is predictive of D2 receptor antagonism.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Habituate rats to the testing environment (e.g., individual transparent observation cages) for at least 30 minutes prior to drug administration.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
After a predetermined pretreatment time (e.g., 60 minutes for oral administration), administer a subcutaneous injection of apomorphine (e.g., 0.5-1.5 mg/kg).
-
Immediately after apomorphine injection, place the rat in the observation cage and record stereotyped behaviors for a period of 60 minutes.
-
Score the intensity of stereotypy at regular intervals (e.g., every 5-10 minutes) using a standardized rating scale.
-
-
Scoring: A common scoring system is as follows:
-
0: Asleep or inactive
-
1: Active, but no stereotyped behavior
-
2: Intermittent sniffing or head movements
-
3: Continuous sniffing, licking, or head bobbing
-
4: Intense, continuous sniffing, licking, and/or gnawing of the cage floor or walls
-
-
Data Analysis: Analyze the total stereotypy score over the observation period. Compare the scores of the this compound-treated groups to the vehicle-treated group.
This model evaluates the 5-HT2A antagonist properties of a compound by measuring its ability to inhibit scratching and aggressive behaviors induced by the hallucinogen mescaline.
-
Animals: Male Swiss-Webster or BALB/c mice (20-25 g).
-
Procedure:
-
House mice individually for at least 24 hours before the experiment to increase aggression.
-
Administer this compound or vehicle orally.
-
After 60 minutes, administer mescaline hydrochloride (e.g., 20-40 mg/kg, intraperitoneally).
-
Immediately after mescaline injection, place pairs of mice in a neutral cage.
-
Observe and record the number of scratching bouts and the latency to the first aggressive encounter (e.g., biting, wrestling) over a 30-minute period.
-
-
Data Analysis: Compare the number of scratches and the latency to aggression in the this compound-treated groups with the vehicle-treated group.
The CAR test is a robust model for predicting antipsychotic efficacy. It assesses a drug's ability to suppress a learned avoidance response to an aversive stimulus.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, and equipped with a conditioned stimulus (CS) (e.g., a light or a tone).
-
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move, a mild footshock (the unconditioned stimulus, US; e.g., 0.5-1.0 mA) is delivered through the grid floor, co-terminating with the CS. The rat can escape the shock by moving to the other compartment.
-
Repeat for a set number of trials (e.g., 30-50) per day until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing:
-
Once stable avoidance is established, administer this compound or vehicle.
-
After the appropriate pretreatment time, place the rat in the shuttle box and conduct a test session identical to the training sessions.
-
Record the number of avoidance, escape, and no-response trials.
-
-
-
Data Analysis: The primary measure is the percentage of avoidance responses. A selective suppression of avoidance without an increase in escape failures is indicative of antipsychotic-like activity.
Models for Anxiolytic-Like Activity
The EPM is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle.
-
After the pretreatment period, place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
This test is also based on the conflict between exploration and aversion to brightly lit areas.
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Habituate the animal to the testing room.
-
Administer this compound or vehicle.
-
After the pretreatment period, place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a 5-10 minute session.
-
Record the session for subsequent analysis.
-
-
Data Analysis: The main parameters of interest are:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.
-
Model for Sensorimotor Gating
PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents.
-
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Habituate the animal to the startle chamber for a brief period (e.g., 5 minutes) with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.
-
Prepulse-pulse trials: The strong pulse is preceded by a weaker, non-startling acoustic stimulus (the prepulse; e.g., 3-12 dB above background).
-
No-stimulus trials: Only background noise is presented.
-
-
Administer this compound or vehicle prior to the test session.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials:
-
% PPI = 100 * [(Startle amplitude on pulse-alone trials - Startle amplitude on prepulse-pulse trials) / Startle amplitude on pulse-alone trials]
-
Antipsychotic drugs are expected to reverse deficits in PPI induced by psychotomimetic agents (e.g., dizocilpine, phencyclidine).
-
Experimental Workflow
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of typical and atypical antipsychotic drugs on maternal behavior in postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Sigma Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cell culture assays used for the identification and characterization of novel sigma receptor ligands. The protocols detailed below cover essential binding and functional assays, offering a hierarchical approach to screening potential therapeutic compounds targeting the sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Introduction to Sigma Receptors
Sigma receptors are a unique class of intracellular proteins primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[1][2] They are not G-protein coupled receptors but function as ligand-operated molecular chaperones.[3][4] The two main subtypes, σ₁ and σ₂, are implicated in a variety of cellular processes and are attractive targets for therapeutic intervention in neurological disorders, cancer, and pain.[5][6][7]
The σ₁ receptor, a 223-amino acid protein, is known to interact with the ER chaperone BiP (Binding immunoglobulin Protein).[1][8] Upon ligand binding or cellular stress, the σ₁ receptor dissociates from BiP and modulates a range of downstream signaling events, including intracellular calcium homeostasis, ion channel activity, and the unfolded protein response (UPR).[1][8][9] The σ₂ receptor, identified as the 18-kDa protein TMEM97, is overexpressed in proliferating tumor cells and is a biomarker for cancer.[10][11] Activation of σ₂ receptors has been linked to the induction of apoptosis.[4][10]
I. Radioligand Binding Assays
Radioligand binding assays are the foundational method for determining the affinity and selectivity of a test compound for sigma receptors.[5][9] These assays measure the direct interaction of a radiolabeled ligand with the receptor.
A. Sigma-1 Receptor Binding Assays
1. Saturation Binding Assay: Determining Kd and Bmax
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a specific radioligand.[9][12]
Protocol:
-
Membrane Preparation: Homogenize tissues with high σ₁ receptor expression (e.g., guinea pig liver) or cells overexpressing the receptor in ice-cold buffer.[9][12] Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine the protein concentration using a standard method like the Bradford assay.[13]
-
Assay Setup: In a 96-well plate, add increasing concentrations of the selective σ₁ receptor radioligand, such as [³H]-(+)-pentazocine (final concentrations ranging from 0.3 to 300 nM).[12][13]
-
Non-specific Binding: To a parallel set of wells, add a high concentration (e.g., 10 µM) of a non-labeled, high-affinity σ₁ receptor ligand (e.g., haloperidol) to determine non-specific binding.[9]
-
Incubation: Add the membrane preparation (e.g., 100 µg of protein per well) to all wells and incubate at 37°C for 120 minutes.[14]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethylenimine.[9][13] Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the radioligand concentration and fit the data using non-linear regression to determine Kd and Bmax.
2. Competitive Inhibition Assay: Determining Ki
This assay determines the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the σ₁ receptor.[9][12]
Protocol:
-
Membrane Preparation: Prepare membranes as described for the saturation binding assay.[9]
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value, e.g., 5 nM [³H]-(+)-pentazocine) and a fixed amount of membrane protein to each well.[14]
-
Competition: Add increasing concentrations of the unlabeled test compound.
-
Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled ligand like 10 µM haloperidol).[9][14]
-
Incubation, Filtration, and Quantification: Follow the same procedure as for the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to obtain an IC₅₀ value (the concentration of inhibitor that displaces 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
B. Sigma-2 Receptor Binding Assays
The standard method to assess σ₂ receptor binding utilizes the non-selective σ₁/σ₂ ligand [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) in the presence of a masking ligand to block σ₁ receptor binding.[5][12]
Protocol:
-
Membrane Preparation: Prepare membranes from a source with high σ₂ receptor expression, such as rat liver or specific cancer cell lines.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-DTG (e.g., 3-5 nM).[15][16]
-
Masking σ₁ Receptors: To all wells, add a saturating concentration of a selective σ₁ receptor ligand (e.g., 100 nM (+)-pentazocine) to prevent [³H]-DTG from binding to σ₁ receptors.[15]
-
Competition: Add increasing concentrations of the unlabeled test compound.
-
Controls: Determine non-specific binding using a high concentration of a non-labeled ligand that binds to σ₂ receptors (e.g., 10 µM haloperidol (B65202) or unlabeled DTG).[16][17]
-
Incubation, Filtration, and Quantification: Incubate at room temperature for 90-120 minutes, followed by filtration and scintillation counting as described for σ₁ receptor assays.[15]
-
Data Analysis: Calculate IC₅₀ and Ki values as described for the σ₁ receptor competitive binding assay.
Table 1: Reported Binding Affinities for Selected Sigma Receptor Ligands
| Ligand | Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) |
| (+)-Pentazocine | σ₁ | [³H]-(+)-Pentazocine | Guinea Pig Brain | ~10[12] |
| Haloperidol | σ₁ | [³H]-Haloperidol | HEK293 cell membranes | 9.25[13] |
| Haloperidol | σ₂ | [³H]-DTG | Jurkat cells | 210[17] |
| Siramesine | σ₂ | [¹²⁵I]-ISO-2 | Panc02 tumor membranes | 1.9[18] |
| PB28 | σ₂ | [³H]-DTG | - | High Affinity[19] |
| Rimcazole | σ₁/σ₂ | - | - | Moderate Affinity[19] |
| BD-1047 | σ₁/σ₂ Antagonist | - | - | -[19] |
| PD-144418 | σ₁ | [³H]-(+)-Pentazocine | - | High Affinity[13] |
| RHM-4 | σ₂ | [¹²⁵I]-RHM-4 | Rat Liver Membranes | High Affinity & Selectivity[15] |
Note: Ki values can vary depending on experimental conditions such as radioligand, tissue source, and assay buffer.
II. Functional Assays
Functional assays are crucial for characterizing the pharmacological effects of a ligand, determining whether it acts as an agonist, antagonist, or allosteric modulator.
A. Calcium Mobilization Assay
Sigma receptors, particularly σ₁, modulate intracellular calcium (Ca²⁺) signaling by interacting with inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) at the ER.[4][9] This assay measures changes in intracellular Ca²⁺ levels in response to ligand application.
Protocol:
-
Cell Culture: Plate cells expressing sigma receptors (e.g., BV2 microglia, CHO, or HEK-293 cells) in a 96-well plate and allow them to adhere overnight.[20][21]
-
Dye Loading: Remove the culture medium and load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) in a physiological salt solution. Incubate for 30-60 minutes at 37°C.[20][22][23]
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).[20][23]
-
Ligand Addition: Add the test compound at various concentrations. For antagonist screening, pre-incubate the cells with the test compound before adding a known sigma receptor agonist.
-
Fluorescence Measurement: Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺.[20]
-
Data Analysis: Quantify the peak fluorescence response or the area under the curve. Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from concentration-response curves.
B. Cell Viability and Apoptosis Assays
These assays are particularly relevant for screening σ₂ receptor ligands, as many have been shown to induce cell death in cancer cell lines.[10]
1. MTT/CellTiter-Glo Assay (Cell Viability)
This assay measures the metabolic activity of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., EMT-6, MDA-MB-435, or Panc02) in a 96-well plate and allow them to attach.[10][18]
-
Treatment: Treat the cells with various concentrations of the test ligand for a specified period (e.g., 24-72 hours).[9][10]
-
Assay:
-
MTT: Add MTT solution and incubate for 2-4 hours. Viable cells convert MTT to a purple formazan (B1609692) product. Solubilize the formazan and measure the absorbance.[9]
-
CellTiter-Glo: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.[18]
-
-
Data Analysis: Normalize the results to untreated controls and generate dose-response curves to determine the EC₅₀ for cytotoxicity.
2. Caspase-3 Activity Assay (Apoptosis)
Caspase-3 is a key executioner caspase in apoptosis. This assay is used to confirm that cell death induced by a ligand is occurring via apoptosis.[10]
Protocol:
-
Cell Treatment: Treat cells with the test compound as in the viability assay.
-
Cell Lysis: Lyse the cells to release their contents.
-
Assay: Add a fluorogenic or colorimetric caspase-3 substrate to the cell lysate.
-
Measurement: Measure the fluorescence or absorbance, which is proportional to the caspase-3 activity.
-
Data Analysis: Compare the activity in treated cells to that in untreated controls.
Table 2: Functional Assay Data for Selected Sigma Receptor Ligands
| Ligand | Assay Type | Cell Line | Effect | EC₅₀/IC₅₀ (µM) |
| Siramesine | Cell Viability | EMT-6, MDA-MB-435 | Agonist (Induces cell death) | 11.4 - >200[10] |
| Various σ₂ Ligands | Cell Viability | EMT-6, MDA-MB-435 | Agonist, Partial Agonist, or Antagonist | Varies[10] |
| SV119 | Cell Viability | Pancreatic Cancer Cells | Induces cell death | ~10-20[18] |
| SW43 | Cell Viability | Pancreatic Cancer Cells | Induces cell death | ~10-20[18] |
III. Visualization of Pathways and Workflows
Sigma-1 Receptor Signaling Pathway
The σ₁ receptor acts as a chaperone at the ER-mitochondria interface, modulating key cellular stress responses and signaling pathways.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
General Experimental Workflow for Ligand Screening
A hierarchical approach is recommended for the comprehensive evaluation of novel sigma receptor ligands.
Caption: General Experimental Workflow for σR Ligand Testing.
By following these detailed protocols and the suggested workflow, researchers can effectively screen and characterize novel sigma receptor ligands, paving the way for the development of new therapeutics.
References
- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 4. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel | MDPI [mdpi.com]
- 20. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 21. biorxiv.org [biorxiv.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for Electrophysiological Recording with DuP 734
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the electrophysiological characterization of DuP 734, a potent antagonist of sigma (σ) and serotonin (B10506) type 2 (5-HT2) receptors. This compound has shown potential as an antipsychotic agent, and understanding its effects on neuronal activity is crucial for its development and the investigation of its mechanism of action.[1][2]
This document outlines two primary electrophysiological techniques: in vivo extracellular single-unit recording to investigate its effects on dopamine (B1211576) neurons in the substantia nigra pars compacta (SNc) via its sigma receptor antagonism, and in vitro whole-cell patch-clamp recording to characterize its effects as a 5-HT2 receptor antagonist on pyramidal neurons.
Data Presentation
This compound Receptor Binding and Functional Antagonism
| Parameter | Receptor | Value | Species | Preparation | Reference |
| Ki | Sigma (σ) | 10 nM | Guinea Pig | Brain | [1] |
| Ki | Serotonin (5-HT2) | 15 nM | Guinea Pig | Brain | [1] |
| Ki | Dopamine (D2) | >1000 nM | Guinea Pig | Brain | [1] |
| ED90 | Antagonism of (+)-3-PPP induced decrease in DA neuron firing | 3.6 µmol/kg i.v. | Rat | Substantia Nigra | [1] |
Table 1: Summary of binding affinities (Ki) and in vivo functional potency (ED90) of this compound.
Signaling Pathways
Sigma Receptor Signaling
Sigma-1 receptors are intracellular chaperones primarily located at the endoplasmic reticulum-mitochondrion interface. They are involved in the regulation of several ion channels and signaling pathways, including the modulation of intracellular calcium levels through interactions with IP3 receptors.
5-HT2 Receptor Signaling
5-HT2 receptors are G-protein coupled receptors that, upon activation, primarily couple to Gq/11. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Experimental Protocols
Protocol 1: In Vivo Extracellular Single-Unit Recording in Rat Substantia Nigra
This protocol is designed to assess the effect of this compound on the firing activity of dopaminergic neurons in the substantia nigra pars compacta (SNc) of anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., chloral hydrate (B1144303) or urethane)
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., glass micropipettes or tungsten microelectrodes)
-
Extracellular amplifier and data acquisition system
-
This compound
-
Sigma receptor agonist (e.g., (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine, (+)-3-PPP)
-
Vehicle for drug dissolution
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Perform a craniotomy to expose the brain surface over the substantia nigra. Approximate stereotaxic coordinates for the SNc from bregma: Anteroposterior (AP): -4.8 to -5.6 mm; Mediolateral (ML): ±1.6 to ±2.2 mm; Dorsoventral (DV): -7.0 to -8.5 mm from the cortical surface.[3]
-
-
Electrode Placement and Neuron Identification:
-
Slowly lower the recording electrode into the SNc.
-
Identify putative dopaminergic neurons based on their characteristic electrophysiological properties: a slow, regular firing rate (typically 2-8 Hz), long-duration action potentials (>2.5 ms), and a characteristic biphasic or triphasic waveform.[4][5]
-
-
Recording and Drug Administration:
-
Once a stable recording from a single neuron is established, record a baseline firing rate for at least 5-10 minutes.
-
Administer a sigma receptor agonist (e.g., (+)-3-PPP) intravenously (i.v.) to induce a change in the neuron's firing rate (typically a decrease).
-
After observing a stable effect of the agonist, administer this compound (e.g., i.v.) and record the neuronal activity to determine if it antagonizes the effect of the sigma agonist.
-
-
Data Analysis:
-
Amplify and filter the recorded signal.
-
Use spike sorting software to isolate single-unit activity.
-
Calculate the mean firing rate before and after the administration of each drug.
-
Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of the observed effects.
-
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording
This protocol is for investigating the effects of this compound on neuronal activity in brain slices, focusing on its 5-HT2 receptor antagonist properties. Pyramidal neurons in the prefrontal cortex are a suitable target due to the high expression of 5-HT2A receptors in this region.
Materials:
-
Young adult rats or mice
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes for patch electrodes
-
This compound
-
5-HT2 receptor agonist (e.g., (±)-2,5-dimethoxy-4-iodoamphetamine, DOI)
-
Vehicle for drug dissolution
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal slices (e.g., 300-400 µm thick) containing the prefrontal cortex using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visualize pyramidal neurons in the desired cortical layer using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill them with an appropriate internal solution.
-
Establish a gigaohm seal and obtain a whole-cell recording configuration.
-
-
Electrophysiological Recordings and Drug Application:
-
Record baseline neuronal activity in either current-clamp (to measure membrane potential and firing rate) or voltage-clamp (to measure synaptic currents) mode.
-
Bath-apply a 5-HT2 receptor agonist (e.g., DOI) to the slice and record the resulting change in neuronal activity (e.g., depolarization and increased firing rate).[6]
-
After washing out the agonist, pre-incubate the slice with this compound for a sufficient period.
-
Re-apply the 5-HT2 agonist in the presence of this compound to determine if the antagonist blocks the agonist-induced effects.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and the amplitude and frequency of synaptic currents.
-
Use appropriate statistical tests to compare the neuronal activity under control, agonist, and antagonist conditions.
-
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'- oxoethyl)piperidine HBr], a potential antipsychotic agent: preclinical behavioral effects [pubmed.ncbi.nlm.nih.gov]
- 3. Step-by-step approach: Stereotaxic surgery for in vivo extracellular field potential recording at the rat Schaffer collateral-CA1 synapse using the eLab system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological analysis of dopamine cells from the substantia nigra pars compacta of circling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DuP 734 Administration in Animal Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of DuP 734 for animal behavioral studies, summarizing its mechanism of action, providing quantitative data from key experiments, and detailing experimental protocols.
Introduction
This compound is a novel psychoactive compound with a high affinity for sigma (σ) and serotonin (B10506) 5-HT2 receptors, and weak affinity for dopamine (B1211576) D2 receptors.[1][2] Its unique receptor binding profile has led to its investigation as a potential antipsychotic agent with a reduced risk of motor side effects typically associated with conventional neuroleptics.[1] This document outlines the necessary protocols for preparing and administering this compound to animal models for behavioral assessment, along with detailed methodologies for relevant behavioral assays.
Mechanism of Action
This compound acts as a potent antagonist at both sigma (σ₁) and serotonin 5-HT2A receptors.[2] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling. The 5-HT2A receptor is a G protein-coupled receptor that, upon activation, primarily couples to the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. The combined antagonism of these receptors is thought to contribute to the unique behavioral effects of this compound.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in various animal behavioral models. The data is presented as ED₅₀ values, which represent the dose required to produce 50% of the maximum effect.
| Behavioral Assay | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Mescaline-Induced Scratching | Mouse | Oral (p.o.) | 0.35 | [1] |
| Isolation-Induced Aggression | Mouse | Oral (p.o.) | 1.9 | [1] |
| Apomorphine (B128758) Antagonism | Rat | Oral (p.o.) | 12 | [1] |
| Random Interval 60-sec Food Reward | Rat | Oral (p.o.) | 6.0 | [1] |
| 5-HTP-Induced Head Twitch | Rat | Oral (p.o.) | 6.5 (µmol/kg) | [2] |
| (+)-SKF 10,047-Induced Rotation | Rat | Oral (p.o.) | 8.7 (µmol/kg) | [2] |
| Phencyclidine-Induced Rotation | Rat | Oral (p.o.) | 19.6 (µmol/kg) | [2] |
Experimental Protocols
This compound Preparation and Administration
This protocol describes the preparation and oral administration of this compound to rodents.
Materials:
-
This compound hydrobromide salt
-
Vehicle (e.g., sterile water, 0.5% methylcellulose (B11928114), or as determined by solubility testing)
-
Mortar and pestle (if starting with solid compound)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Animal gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
Procedure:
-
Vehicle Selection and Preparation: The original studies with this compound do not specify the exact vehicle used for oral administration. A common vehicle for oral administration of water-soluble compounds like the hydrobromide salt of this compound is sterile water. For suspension, a 0.5% solution of methylcellulose in water is often used. It is recommended to perform solubility tests to determine the most appropriate vehicle.
-
This compound Solution/Suspension Preparation:
-
Accurately weigh the required amount of this compound HBr.
-
If preparing a solution, dissolve the compound in the chosen vehicle in a volumetric flask. Gentle warming and stirring may be required.
-
If preparing a suspension, triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste. Gradually add the remaining vehicle while stirring continuously. A magnetic stirrer can be used to maintain a uniform suspension.
-
Prepare fresh on the day of the experiment.
-
-
Oral Administration (Gavage):
-
Gently restrain the animal. For rats, one person can restrain while the other administers the dose.
-
Measure the correct volume of the this compound preparation based on the animal's body weight and the desired dose. The volume for oral gavage in mice is typically up to 0.2 mL/10g of body weight and for rats up to 5 mL/kg.
-
Attach the gavage needle to the syringe and ensure there are no air bubbles.
-
Gently insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly administer the solution/suspension.
-
Carefully remove the gavage needle.
-
Monitor the animal for a short period after administration to ensure there are no adverse effects.
-
Mescaline-Induced Scratching in Mice
This assay is used to evaluate the 5-HT2A receptor antagonist properties of a compound.
Materials:
-
Male BALB/c mice
-
This compound solution/suspension
-
Mescaline solution (e.g., 20 mg/kg in saline, administered subcutaneously)
-
Observation chambers
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle orally at the desired doses and pretreatment time (e.g., 30-60 minutes before mescaline).
-
Administer mescaline subcutaneously.
-
Immediately place each mouse in an individual observation chamber.
-
Observe and count the number of scratching bouts with the hind paws directed towards the head and neck region for a defined period, typically 30 minutes. A scratching bout is defined as one or more rapid scratching movements.
-
The data is expressed as the total number of scratches or as a percentage inhibition compared to the vehicle-treated group.
Isolation-Induced Aggression in Mice
This model is used to assess the anti-aggressive effects of a compound.
Materials:
-
Male mice (e.g., ICR strain)
-
Individual housing cages
-
Intruder mice (smaller, group-housed male mice)
-
Test arena
Procedure:
-
House male mice individually for a period of 3-4 weeks to induce aggression.
-
On the test day, administer this compound or vehicle orally to the isolated mice.
-
After a specified pretreatment time (e.g., 60 minutes), introduce an intruder mouse into the home cage of the isolated resident mouse.
-
Observe the latency to the first attack and the total number of attacks by the resident mouse over a fixed period (e.g., 5-10 minutes).
-
An attack is defined as a vigorous biting assault on the intruder.
-
The experimenter should be prepared to separate the animals if the aggression becomes too intense to prevent injury.
Apomorphine-Induced Stereotypy in Rats
This test is used to assess the dopamine receptor blocking activity of a compound.
Materials:
-
Male rats (e.g., Sprague-Dawley)
-
This compound solution/suspension
-
Apomorphine solution (e.g., 1 mg/kg in saline with 0.1% ascorbic acid, administered subcutaneously)
-
Observation cages
Procedure:
-
Acclimatize rats to the testing environment.
-
Administer this compound or vehicle orally at various doses.
-
After the appropriate pretreatment time, administer apomorphine subcutaneously.
-
Immediately place the rats in individual observation cages.
-
Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 10 minutes) for a period of 60-90 minutes. A common scoring scale ranges from 0 (no stereotypy) to 4 or 6 (continuous, intense stereotyped behaviors).
-
The data can be presented as the maximum stereotypy score or the area under the time-course curve.
Random Interval 60-sec Food Reward Schedule in Rats
This operant conditioning paradigm is used to assess the effects of a compound on motivated behavior.
Materials:
-
Rats trained on a random interval schedule
-
Operant conditioning chambers equipped with levers and food pellet dispensers
-
This compound solution/suspension
Procedure:
-
Rats are first trained to press a lever to receive a food pellet reward.
-
Once trained, they are placed on a random interval 60-second (RI-60) schedule of reinforcement. On this schedule, a food pellet is delivered for the first lever press that occurs after a variable time interval has elapsed, with an average interval of 60 seconds.[3][4]
-
After stable response rates are achieved, the effects of this compound can be tested.
-
Administer this compound or vehicle orally before the start of the experimental session.
-
Place the rats in the operant chambers and record the number of lever presses and reinforcements obtained during the session (e.g., 30-60 minutes).
-
The primary measure is the rate of responding (lever presses per minute).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified 5-HT2A receptor signaling pathway antagonized by this compound.
Caption: Overview of the Sigma-1 receptor's role in cellular signaling, antagonized by this compound.
Caption: General experimental workflow for this compound administration in animal behavioral studies.
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'- oxoethyl)piperidine HBr], a potential antipsychotic agent: preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schedule of Reinforcement - Rat Trixs - Do More With your Rats! [rattrix.weebly.com]
- 4. Food Restriction Level and Reinforcement Schedule Differentially Influence Behavior during Acquisition and Devaluation Procedures in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of DuP 734 by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of DuP 734, a potent sigma receptor antagonist, using liquid chromatography. The methodologies outlined are based on established principles for the analysis of pharmacologically active small molecules and can be adapted for various research and development applications, including pharmacokinetic studies, formulation analysis, and quality control.
Introduction to this compound
This compound, chemically known as 1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'-oxoethyl)piperidine HBr, is a high-affinity ligand for sigma receptors, with notable selectivity for the sigma-1 subtype.[1][2][3] It also exhibits antagonist activity at the 5-HT2 receptor.[2] Its potential as an antipsychotic agent without the motor side effects typical of neuroleptics has been a subject of preclinical research.[1] Accurate and robust analytical methods are crucial for the continued investigation of its therapeutic potential.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the preferred method for the quantitative analysis of this compound in biological matrices due to its high sensitivity and selectivity.[4][5][6]
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| Liquid Chromatograph | UHPLC System |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) |
| Collision Energy | Optimized for this compound |
| Source Temperature | 500 °C |
Experimental Protocol: Sample Preparation (for Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
High-Performance Liquid Chromatography (HPLC) with UV Detection
For applications where high sensitivity is not a prerequisite, such as the analysis of bulk drug substances or concentrated formulations, HPLC with UV detection can be employed.
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Conditions |
| Liquid Chromatograph | HPLC System |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Isocratic/Gradient | Isocratic or Gradient (e.g., 60% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detector Wavelength | 254 nm (or wavelength of maximum absorbance for this compound) |
Experimental Protocol: Preparation of Standard Solutions
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[6][7] It plays a crucial role in regulating cellular stress and calcium signaling.
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'- oxoethyl)piperidine HBr], a potential antipsychotic agent: preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound [1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'- oxoethyl)-piperidine HBr]: a receptor binding profile of a high-affinity novel sigma receptor ligand in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
DuP 734 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DuP 734. The following information addresses common challenges related to the solubility and stability of this compound, offering practical solutions and experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers for my in vitro assay. What is the recommended first step?
A1: Due to its hydrophobic nature, direct dissolution of this compound in aqueous buffers is often challenging. The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for creating high-concentration stock solutions of poorly soluble compounds and is generally well-tolerated in small final concentrations in cell-based assays.[1]
Q2: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This phenomenon, often referred to as "crashing out," is a common issue when diluting a DMSO stock solution into an aqueous medium.[1] Here are several strategies to mitigate this problem:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, as higher concentrations can be cytotoxic.[1]
-
Use a Co-solvent System: In some instances, a mixture of solvents can maintain the solubility of a compound more effectively than a single solvent.[1]
-
Gentle Warming and Vigorous Mixing: Pre-warming the aqueous medium to 37°C and ensuring rapid, vigorous mixing (e.g., vortexing) while adding the DMSO stock can help prevent the formation of localized high concentrations that lead to precipitation.[2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.
Q3: Are there alternative solvents to DMSO if it's incompatible with my experimental setup?
A3: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent will depend on the specific requirements of your assay and the solubility of this compound in that solvent. It is crucial to determine the maximum tolerable concentration of any solvent in your experimental system.
Q4: How should I store my this compound stock solutions to ensure stability?
A4: To minimize degradation, store stock solutions at -20°C or -80°C in small, single-use aliquots. This practice helps to avoid repeated freeze-thaw cycles which can compromise the stability of the compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | Variability in the preparation of the this compound solution. | Standardize the protocol for dissolving and diluting the compound. Ensure the stock solution is completely clear and free of particulates before each use. Prepare fresh dilutions for each experiment to avoid potential degradation in diluted aqueous solutions. |
| Observed precipitation in the final assay medium over time. | The compound is in a supersaturated and thermodynamically unstable state in the aqueous environment. | Consider using solubility-enhancing excipients like surfactants or cyclodextrins to form more stable formulations such as micelles or inclusion complexes. |
| High background signal or artifacts in the assay. | Aggregation of the compound, leading to non-specific interactions or light scattering. | Visually inspect the solution for any turbidity. Dynamic light scattering (DLS) can be employed to detect the presence of aggregates. If aggregation is suspected, try the solubilization techniques mentioned in the FAQs. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming to 37°C can be applied.
-
Visual Inspection: Ensure the final solution is clear and free of any visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium to Avoid Precipitation
-
Pre-warm the Aqueous Medium: If compatible with your experimental setup, pre-warm the aqueous buffer or cell culture medium to 37°C.
-
Rapid Mixing: While vigorously vortexing or stirring the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid dispersion is crucial to prevent localized high concentrations that can lead to precipitation.
-
Final Mixing: Continue to mix the solution for an additional 30 seconds to ensure homogeneity.
-
Immediate Use: It is recommended to use the final diluted solution immediately to minimize the risk of precipitation over time.
Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to the handling and mechanism of action of this compound.
Caption: Workflow for preparing and diluting this compound solutions.
Caption: Conceptual antagonism of Sigma-1 and 5-HT2A receptors by this compound.
References
Optimizing DuP 734 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of DuP 734 for various cell-based assays. This compound is a potent and selective antagonist for the sigma-1 (σ1) and serotonin (B10506) 5-HT2 receptors, making it a valuable tool for investigating a wide range of cellular processes. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a high-affinity antagonist of the sigma-1 (σ1) receptor and the serotonin 5-HT2 receptor.[1] Its binding affinity (Ki) for the σ1 receptor is approximately 10 nM and for the 5-HT2 receptor is around 15 nM.[1] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates intracellular calcium signaling. By antagonizing this receptor, this compound can influence various downstream cellular processes.
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: Based on its high binding affinity, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. However, the optimal concentration will be cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I dissolve and store this compound?
A3: this compound is typically supplied as a hydrochloride salt, which is soluble in water and DMSO. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic?
A4: While this compound is generally not considered cytotoxic at concentrations effective for receptor antagonism, it is essential to assess its potential cytotoxicity in your specific cell line. A standard cytotoxicity assay, such as an MTT or LDH release assay, should be performed with a concentration range of this compound to ensure that the observed effects are due to receptor modulation and not cell death.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Concentration is too low.- Incubation time is too short.- Cell line does not express sufficient levels of sigma-1 or 5-HT2 receptors.- Compound has degraded. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM).- Optimize the incubation time (e.g., 1, 6, 24, 48 hours).- Verify receptor expression in your cell line using techniques like Western blot or qPCR.- Use a fresh aliquot of this compound and verify its integrity. |
| High background or off-target effects | - Concentration is too high.- this compound may be interacting with other cellular targets at high concentrations. | - Lower the concentration of this compound based on your dose-response data.- Use a more specific antagonist for the suspected off-target receptor to confirm non-specific effects. |
| Precipitation of this compound in culture medium | - The final concentration of DMSO is too high.- The solubility of this compound is exceeded in the medium. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%).- If precipitation occurs at the desired working concentration, try preparing a fresh, lower concentration stock solution. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent incubation times.- Different passage numbers of cells.- Instability of this compound in the assay medium. | - Standardize cell seeding density and ensure even cell distribution.- Maintain consistent incubation times for all experiments.- Use cells within a consistent and narrow passage number range.- Assess the stability of this compound in your culture medium over the course of the experiment. |
Data Presentation
This compound Binding Affinities
| Receptor | Binding Affinity (Ki) | Reference |
| Sigma-1 (σ1) | 10 nM | [1] |
| Serotonin 5-HT2 | 15 nM | [1] |
| Dopamine D2 | > 1000 nM | [1] |
Note: This table summarizes the reported binding affinities of this compound. The actual effective concentration in a cell-based assay may vary.
Hypothetical Dose-Response Data for this compound in a Neuroprotection Assay
The following table is a hypothetical representation of data that could be generated from an experiment where a neuronal cell line is pre-treated with varying concentrations of this compound before being exposed to a neurotoxic insult (e.g., glutamate).
| This compound Concentration | % Cell Viability (Mean ± SD) |
| Vehicle Control (0 nM) | 50 ± 5 |
| 1 nM | 55 ± 6 |
| 10 nM | 75 ± 5 |
| 100 nM | 90 ± 4 |
| 1 µM | 92 ± 5 |
| 10 µM | 88 ± 6 |
This is example data and should be confirmed by the user's own experiments. From such data, an EC50 (half-maximal effective concentration) for the neuroprotective effect of this compound can be calculated.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration range at which this compound exhibits its desired effect without causing significant cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals. .
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the dose-response curve.
Protocol 2: Assessing the Neuroprotective Effect of this compound against Glutamate-Induced Cytotoxicity
This protocol evaluates the ability of this compound to protect neuronal cells from excitotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT22)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specific pre-incubation period (e.g., 1-2 hours). Include a vehicle control.
-
Glutamate Insult: Add glutamate to the wells to a final concentration known to induce cytotoxicity in your cell line (this should be determined in a preliminary experiment). Do not add glutamate to the negative control wells.
-
Incubation: Incubate the plate for a duration sufficient to observe glutamate-induced cell death (e.g., 24 hours).
-
Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of the glutamate-treated cells to the untreated control. Plot the percentage of neuroprotection against the this compound concentration.
Visualizations
References
Technical Support Center: Improving the Bioavailability of DuP 734 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo bioavailability of DuP 734. The information is presented in a question-and-answer format to directly address specific issues that may arise during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, chemically known as [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)piperidine HBr], is an investigational compound with high affinity for sigma (σ₁) and serotonin (B10506) 5-HT₂ receptors, while having a low affinity for dopamine (B1211576) D₂ receptors.[1][2] Its primary mechanism of action is as a sigma and 5-HT₂ receptor antagonist.[2][3] This profile suggests its potential as an antipsychotic agent that may lack the motor side effects typical of neuroleptics that primarily act on dopamine receptors.[1]
Q2: We are observing low and variable plasma concentrations of this compound in our rodent studies after oral administration. What are the likely causes?
Low and variable oral bioavailability is a common challenge for many drug candidates and can stem from several factors.[4] For a compound like this compound, potential causes include:
-
Poor Aqueous Solubility: As a piperidine (B6355638) derivative, this compound may have limited solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[4]
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the gastrointestinal tract, which actively pump the drug back into the lumen.
-
Chemical Instability: The compound may degrade in the acidic environment of the stomach.
Q3: What are the initial steps to troubleshoot poor oral bioavailability of this compound?
A systematic approach is crucial. The following workflow can help identify the root cause and guide the selection of an appropriate enhancement strategy.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
If poor solubility is suspected, several formulation strategies can be employed to improve the dissolution rate and extent of this compound.[5][6][7]
Recommended Strategies:
-
Particle Size Reduction (Micronization/Nanosizing): Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its solubility and dissolution.[8]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can enhance solubility and absorption.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can increase its aqueous solubility.[4]
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solubilization: Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
-
Dosing Vehicle Preparation: For oral gavage in animal studies, the solid dispersion powder can be suspended in an aqueous vehicle (e.g., 0.5% carboxymethyl cellulose).
The table below illustrates how to present pharmacokinetic data from a rat study comparing different formulations of this compound.
| Formulation | Dose (mg/kg, p.o.) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Control (Micronized Suspension) | 10 | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 (Reference) |
| Solid Dispersion (1:4 in PVP K30) | 10 | 220 ± 45 | 1.0 ± 0.3 | 1150 ± 210 | 460 |
| SEDDS Formulation | 10 | 350 ± 68 | 0.75 ± 0.2 | 1600 ± 350 | 640 |
Data are presented as mean ± SD (n=6 rats per group).
Issue 2: Suspected High First-Pass Metabolism
If solubility enhancement strategies do not yield the desired improvement, or if the compound is known to be a substrate for metabolic enzymes (e.g., Cytochrome P450s), first-pass metabolism could be the primary barrier.
Recommended Strategies:
-
Co-administration with Enzyme Inhibitors: While not a viable long-term formulation strategy for clinical use, co-administering this compound with a known inhibitor of relevant metabolic enzymes (e.g., ketoconazole (B1673606) for CYP3A4) in preclinical studies can confirm the extent of first-pass metabolism.
-
Lipid-Based Formulations: Formulations like SEDDS can promote lymphatic transport, which partially bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[9]
The diagram below illustrates how a Self-Emulsifying Drug Delivery System (SEDDS) works to improve drug absorption and potentially bypass first-pass metabolism.
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'- oxoethyl)piperidine HBr], a potential antipsychotic agent: preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability enhancement of a poorly water-soluble drug by solid dispersion in polyethylene glycol-polysorbate 80 mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. upm-inc.com [upm-inc.com]
Addressing poor signal-to-noise ratio in DuP 734 binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal-to-noise ratios in DuP 734 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known by its chemical name 1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'-oxoethyl)piperidine HBr, is a novel ligand that binds with high affinity to sigma receptors in the brain.[1] It also exhibits antagonist activity at the 5-hydroxytryptamine2 (5-HT2) receptor.[2]
Q2: What is a typical binding affinity (Kd) and receptor density (Bmax) for [3H]this compound?
In homogenates of guinea pig brain cerebellum, [3H]this compound has been shown to bind with a high affinity, characterized by a dissociation constant (Kd) of 228 ± 34 pM and a maximum binding capacity (Bmax) of 3856 ± 340 fmol/mg protein.[1]
Q3: How is non-specific binding typically defined in a [3H]this compound assay?
Non-specific binding for [3H]this compound is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled competing ligand that saturates the sigma receptors.[3] A commonly used compound for this purpose is 10 µM haloperidol.[1]
Troubleshooting Guide
A poor signal-to-noise ratio in a this compound binding assay can manifest as either low specific binding or high non-specific binding. Below are common issues and steps to resolve them.
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can mask the specific signal, leading to unreliable data. Ideally, non-specific binding should be less than 50% of the total binding.
Q: My non-specific binding is very high. What are the potential causes and how can I reduce it?
A: High non-specific binding can stem from several factors related to your reagents, assay conditions, and technique. Here are some troubleshooting steps:
-
Radioligand Concentration: Using too high a concentration of [3H]this compound can lead to increased non-specific binding.
-
Solution: Use a radioligand concentration at or below the Kd for competition assays.
-
-
Hydrophobicity of the Ligand: Highly hydrophobic ligands tend to bind non-specifically to membranes and other surfaces.
-
Solution: While you cannot change the properties of this compound, you can modify the assay buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions.
-
-
Filter Binding: The radioligand may be binding to the filter paper itself.
-
Solution: Pre-soak the glass fiber filters (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the negatively charged filter.
-
-
Insufficient Washing: Inadequate washing can leave unbound radioligand on the filter.
-
Solution: Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of ice-cold wash buffer for each wash. Ensure rapid filtration to minimize dissociation of the specifically bound ligand.
-
-
Membrane Protein Concentration: Too high a concentration of membrane protein can increase non-specific binding sites.
-
Solution: Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per well, but this may need to be optimized for your specific tissue or cell preparation.
-
Issue 2: Low Total and/or Specific Binding Signal
A weak signal can make it difficult to distinguish from background noise, leading to a poor signal-to-noise ratio.
Q: I am observing a very low or no specific binding signal. What could be the problem?
A: Low specific binding can be due to issues with your reagents, receptor preparation, or assay conditions. Consider the following:
-
Receptor Integrity and Concentration: The sigma receptors in your membrane preparation may be degraded or at too low a concentration.
-
Solution: Ensure proper homogenization and washing of membranes to remove any endogenous substances that might interfere with binding. Use fresh membrane preparations and consider using a tissue or cell line known to have a high density of sigma receptors. The presence of active receptors can be confirmed by using a control ligand with known binding characteristics.
-
-
Radioligand Quality: The [3H]this compound may have degraded due to improper storage or handling.
-
Solution: Check the age and storage conditions of your radioligand. Ensure the radiochemical purity is high (typically >90%).
-
-
Suboptimal Assay Conditions: The incubation time, temperature, or buffer pH may not be optimal for this compound binding.
-
Solution: Optimize the incubation time and temperature. Binding of [3H]this compound is known to be dependent on these factors. Ensure the pH of your assay buffer is optimal for sigma receptor binding (typically around pH 7.4-8.0).
-
-
Equilibrium Not Reached: The incubation time may be too short for the binding to reach equilibrium.
-
Solution: Determine the time required to reach equilibrium through kinetic experiments (association and dissociation studies).
-
Quantitative Data Summary
The following table summarizes the binding characteristics of [3H]this compound in guinea pig brain cerebellum.
| Parameter | Value | Tissue Source | Reference |
| Kd (Dissociation Constant) | 228 ± 34 pM | Guinea Pig Brain Cerebellum | |
| Bmax (Max. Binding Capacity) | 3856 ± 340 fmol/mg protein | Guinea Pig Brain Cerebellum | |
| Non-Specific Binding Definer | 10 µM Haloperidol | Guinea Pig Brain |
Experimental Protocols
Protocol 1: Membrane Preparation from Guinea Pig Brain
-
Homogenization: Homogenize guinea pig brain tissue (e.g., cerebellum) in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove large debris.
-
Pelleting Membranes: Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Washing: Resuspend the pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation.
-
Final Resuspension and Storage: Resuspend the final pellet in a smaller volume of buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C until use.
Protocol 2: [3H]this compound Saturation Binding Assay
-
Assay Setup: In a 96-well plate, set up the assay in a final volume of 250 µL per well.
-
Reagent Addition:
-
Add 150 µL of diluted membrane preparation (typically 100-500 µg of protein, to be optimized).
-
For Total Binding wells, add 50 µL of assay buffer.
-
For Non-Specific Binding wells, add 50 µL of 10 µM haloperidol.
-
Add 50 µL of varying concentrations of [3H]this compound (e.g., 0.1 x Kd to 10 x Kd).
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a PEI-pre-soaked glass fiber filter using a cell harvester.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot specific binding against the concentration of [3H]this compound and analyze the data using non-linear regression to determine the Kd and Bmax.
-
Visualizations
Caption: Workflow for a [3H]this compound radioligand binding assay.
Caption: Relationship between binding components in the assay.
Caption: Troubleshooting logic for poor signal-to-noise ratio.
References
- 1. [3H]this compound [1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'- oxoethyl)-piperidine HBr]: a receptor binding profile of a high-affinity novel sigma receptor ligand in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphpad.com [graphpad.com]
Technical Support Center: Controlling for DuP 734 Vehicle Effects In Vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for vehicle effects in in vivo experiments involving DuP 734. This compound is a potent ligand with high affinity for sigma (σ₁) and serotonin (B10506) (5-HT₂) receptors, investigated for its potential as an antipsychotic agent.[1][2] Proper experimental design, including careful vehicle selection and the use of appropriate controls, is critical for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in this compound in vivo studies?
A vehicle control is a crucial component of in vivo experiments. It consists of the same solvent or carrier used to dissolve or suspend this compound, administered to a control group of animals in the same volume, route, and frequency as the drug-treated group. This control is essential to differentiate the pharmacological effects of this compound from any potential biological effects of the vehicle itself. Solvents, even those considered inert, can have physiological effects that could confound the interpretation of experimental results.
Q2: What are the recommended vehicles for dissolving this compound for in vivo studies?
The specific vehicle used in the original preclinical studies for this compound is not consistently detailed in the available literature. However, based on the nature of similar compounds (poorly water-soluble small molecules), a systematic approach to vehicle selection is recommended. The choice of vehicle will depend on the route of administration (oral, subcutaneous, etc.) and the required concentration of this compound.
For Oral Administration (p.o.): Aqueous suspensions are often preferred for oral gavage to minimize vehicle-related toxicity. Common choices include:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water: A widely used suspending agent.
-
1% Methylcellulose in water: Another common suspending agent.
-
Aqueous solutions with co-solvents: For compounds with challenging solubility, a small percentage of a co-solvent like DMSO or PEG 400 might be necessary, but should be kept to a minimum.
For Subcutaneous (s.c.) or Intraperitoneal (i.p.) Injection: For parenteral routes, the formulation must be sterile and have a pH close to physiological levels to avoid irritation.
-
Saline (0.9% NaCl) with a co-solvent: If this compound has sufficient solubility, a solution in saline with a minimal amount of a solubilizing agent like DMSO, PEG 400, or a cyclodextrin (B1172386) (e.g., HP-β-CD) can be used.
-
Lipid-based vehicles: For highly lipophilic compounds, an oil-based vehicle such as corn oil or sesame oil may be considered for subcutaneous injection to form a depot for sustained release.
Q3: What are the maximum recommended concentrations of common co-solvents like DMSO for in vivo experiments?
To minimize vehicle-induced toxicity, the concentration of organic co-solvents should be kept as low as possible.
-
DMSO: For intraperitoneal or subcutaneous injections in rodents, it is generally recommended to keep the final concentration of DMSO below 10% (v/v), and ideally below 5%.[3][4] High concentrations of DMSO can cause local irritation, inflammation, and have systemic effects.[3]
-
PEG 400 & Propylene Glycol (PG): These can also cause motor impairment at high concentrations and should be used with caution.
Q4: How should I properly prepare my vehicle control?
The vehicle control should be prepared in the exact same manner as the drug formulation, but without the addition of this compound. This includes using the same solvents, adjusting the pH if necessary, and following the same mixing and storage procedures. This ensures that any observed effects can be confidently attributed to the test compound.
Troubleshooting Guides
Unexpected effects in your vehicle control group can compromise your study. The following table provides guidance on common issues and how to troubleshoot them.
| Problem | Possible Cause | Troubleshooting Steps |
| Vehicle control group shows significant behavioral or physiological changes (e.g., sedation, hyperactivity, altered body temperature). | Inherent Toxicity of the Vehicle: Some vehicles, especially at higher concentrations, can have their own pharmacological effects. For example, 100% DMSO can cause significant motor impairment in mice. | 1. Lower the Vehicle Concentration: If possible, increase the stock concentration of this compound to reduce the final volume of the vehicle administered. 2. Switch Vehicles: Consider a more inert vehicle. For example, if using a high concentration of DMSO, try reformulating with a cyclodextrin or as a suspension in CMC. 3. Conduct a Vehicle Tolerability Study: Before the main experiment, administer the vehicle alone to a small group of animals to assess for any adverse effects. |
| Precipitation of this compound in the formulation or after administration. | Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen vehicle, especially with changes in temperature or upon contact with physiological fluids. | 1. Determine the Solubility of this compound: Conduct solubility studies in various vehicles to identify a suitable formulation. 2. Adjust pH: If this compound is ionizable, adjusting the pH of the vehicle may improve solubility. 3. Use a Co-solvent or Solubilizer: Incorporate a minimal amount of a co-solvent (e.g., PEG 400) or a solubilizing agent (e.g., HP-β-CD) into an aqueous vehicle. 4. Prepare a Suspension: If a stable solution cannot be achieved, consider preparing a micronized suspension in a vehicle like 0.5% CMC. |
| High variability in the response to this compound. | Inconsistent Formulation: Inhomogeneous suspension or degradation of the compound can lead to variable dosing. | 1. Ensure Homogeneity: For suspensions, ensure vigorous and consistent mixing before each administration. 2. Check Compound Stability: Assess the stability of this compound in the chosen vehicle over the duration of the experiment. 3. Refine Administration Technique: Ensure consistent and accurate administration to each animal. |
| Irritation or inflammation at the injection site. | Vehicle Properties: The pH, osmolality, or chemical nature of the vehicle can cause local tissue damage. | 1. Adjust pH: Ensure the pH of the formulation is close to physiological pH (7.2-7.4). 2. Check Osmolality: For injectable solutions, aim for an isotonic formulation. 3. Dilute the Formulation: If possible, decrease the concentration of any irritant excipients. 4. Change Injection Site: Rotate injection sites if multiple injections are required. |
Experimental Protocols & Methodologies
A crucial step in controlling for vehicle effects is conducting a preliminary vehicle selection and tolerability study.
Protocol: Vehicle Selection and Tolerability Study
-
Objective: To identify a well-tolerated vehicle that can solubilize or suspend this compound at the desired concentration.
-
Materials:
-
This compound
-
A selection of potential vehicles (e.g., sterile saline, 0.5% CMC, PEG 400, DMSO, corn oil)
-
Sterile syringes and needles appropriate for the intended route of administration
-
Test animals (same species, strain, sex, and age as the main study)
-
-
Procedure:
-
Solubility/Suspension Testing:
-
Attempt to dissolve or suspend this compound in a small volume of each candidate vehicle at the highest intended concentration.
-
Visually inspect for precipitation or lack of homogeneity.
-
Assess the stability of the formulation over a relevant timeframe (e.g., a few hours at room temperature).
-
-
Animal Tolerability Study:
-
Select the most promising vehicles from the solubility/suspension testing.
-
Administer the vehicle alone (without this compound) to a small group of animals (n=3-4 per group) at the same volume and by the same route as planned for the main study.
-
Include a control group receiving sterile saline.
-
Observe the animals for any signs of distress, including changes in behavior, posture, activity, and any signs of local irritation at the injection site. Monitor body weight daily for several days.
-
-
-
Data Analysis:
-
Compare the clinical signs and body weight changes between the vehicle-treated groups and the saline control group.
-
Select the vehicle that causes the least amount of adverse effects while providing a stable formulation for this compound.
-
Signaling Pathways and Experimental Workflows
This compound exerts its effects through interaction with sigma (σ₁) and serotonin (5-HT₂) receptors. Understanding these pathways is crucial for interpreting experimental outcomes.
Caption: Sigma-1 Receptor Signaling Pathway Antagonism by this compound.
Caption: 5-HT2A Receptor Gq Signaling Pathway Blockade by this compound.
Caption: Experimental Workflow for Vehicle Selection for this compound.
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'- oxoethyl)piperidine HBr], a potential antipsychotic agent: preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing variability in behavioral studies with DuP 734
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral studies involving DuP 734.
Troubleshooting Guides
High variability in behavioral studies can mask the true effects of a compound. Below are common issues encountered when working with this compound and potential solutions.
Issue 1: Inconsistent behavioral effects at the same dose.
| Potential Cause | Recommended Solution |
| Compound Stability: this compound solution may have degraded. | Prepare fresh solutions for each experiment. Protect solutions from light and store at 4°C for short-term use. For longer-term storage, aliquots of a stock solution in a suitable solvent (e.g., DMSO) can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Vehicle Effects: The vehicle used to dissolve this compound may have its own behavioral effects. | Always include a vehicle-treated control group. If using a vehicle other than saline, ensure it is appropriate for the route of administration and does not cause irritation or behavioral changes. For oral administration, a suspension in 0.5% methylcellulose (B11928114) is a common alternative to saline. |
| Inconsistent Administration: Variability in injection volume, speed, or location (for i.p. or s.c. injections) can alter absorption rates. | Ensure all experimenters are thoroughly trained in the administration technique. Use a consistent volume and speed of injection. For oral gavage, ensure the compound is delivered directly to the stomach. |
| Circadian Rhythm: Time of day can significantly impact behavior and drug metabolism. | Conduct all behavioral testing at the same time of day for all animals. |
| Animal Stress: Stress from handling, injection, or the testing environment can increase behavioral variability. | Handle animals consistently and gently. Habituate animals to the testing room and equipment before the experiment begins. Minimize noise and other environmental disturbances. |
Issue 2: Higher than expected variability between animals.
| Potential Cause | Recommended Solution |
| Genetic Drift: Differences in the genetic background of animal strains can lead to varied responses. | Use a consistent and well-defined animal strain from a reputable vendor. Report the specific strain and substrain in all publications. |
| Sex Differences: Males and females can respond differently to pharmacological agents. | Test both sexes whenever possible and analyze the data separately. If only one sex is used, provide a justification. |
| Social Housing: Dominance hierarchies within a cage can influence individual animal behavior and stress levels. | House animals in stable, consistent groups. Be aware of and record any instances of aggression. Consider single housing for a short period before testing, but be aware that this can also be a stressor. |
| Microenvironment: Differences in caging, bedding, diet, and water can all contribute to variability. | Standardize all aspects of the animal's environment. Ensure consistent cage cleaning schedules and enrichment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound?
A1: While the original publications do not specify the exact vehicle, for the hydrobromide salt form of this compound, sterile saline (0.9% NaCl) is a suitable vehicle for parenteral (intravenous, intraperitoneal, subcutaneous) administration if the compound is sufficiently soluble. For oral administration, this compound can be dissolved in sterile water or suspended in a vehicle such as 0.5% methylcellulose in water. It is crucial to determine the solubility of your specific batch of this compound and to always include a vehicle control group in your experiments.
Q2: How should I store this compound?
A2: this compound powder should be stored in a cool, dark, and dry place. Solutions should be prepared fresh on the day of the experiment. If a stock solution is prepared (e.g., in DMSO), it should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions for extended periods has not been widely reported, so fresh preparation is the safest approach to minimize variability.
Q3: What are the known off-target effects of this compound?
A3: this compound has a high affinity for sigma-1 (Ki = 10 nM) and 5-HT2A (Ki = 15 nM) receptors.[1] It has low affinity for dopamine (B1211576) D2 receptors (Ki > 1000 nM) and 33 other receptors, ion channels, and second messenger systems.[1] However, it is always good practice to consider the potential for off-target effects, especially at higher doses.
Q4: What is the expected onset and duration of action for this compound?
A4: The exact pharmacokinetic profile of this compound is not extensively published. However, based on the preclinical studies, oral administration of this compound has been shown to be effective, suggesting good bioavailability. The timing of behavioral testing relative to drug administration is a critical parameter to determine empirically in your own lab. A pilot study to determine the time to peak effect and duration of action for your specific behavioral paradigm and route of administration is highly recommended.
Quantitative Data Summary
The following tables summarize the in vivo potency of this compound in various behavioral models as reported in the literature.
Table 1: Antagonism of Agonist-Induced Behaviors by this compound
| Behavioral Model | Agonist | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Mescaline-induced scratching | Mescaline | Mouse | p.o. | 0.35 | [2] |
| Mescaline-induced aggression | Mescaline | Mouse | p.o. | 1.9 | [2] |
| Apomorphine-induced stereotypy | Apomorphine (B128758) | Mouse | p.o. | 12 | [2] |
| 5-HTP-induced head twitch | 5-HTP | Rat | p.o. | 6.5 µmol/kg | [1] |
| (+)-SKF 10,047-induced rotation | (+)-SKF 10,047 | Rat | p.o. | 8.7 µmol/kg | [1] |
| Phencyclidine-induced rotation | Phencyclidine | Rat | p.o. | 19.6 µmol/kg | [1] |
Table 2: Effects of this compound on Operant Behavior
| Behavioral Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Reduction of lever response rates (food reward) | Rat | p.o. | 6.0 | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for this compound. These protocols are based on the available information and general best practices in behavioral pharmacology.
1. Mescaline-Induced Scratching in Mice
-
Objective: To assess the 5-HT2A antagonist activity of this compound.
-
Animals: Male BALB/c mice are commonly used for this assay.
-
Procedure:
-
Administer this compound or vehicle orally (p.o.).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer mescaline (e.g., 20 mg/kg, s.c.).
-
Immediately after mescaline injection, place the mouse in a clear observation chamber.
-
Record the number of scratching bouts with the hind paws directed towards the head and neck for a set period (e.g., 30 minutes).
-
-
Key Considerations:
-
Habituate the mice to the observation chambers before the test day.
-
Ensure a quiet testing environment to avoid startling the animals.
-
The scoring should be performed by an observer blinded to the treatment conditions.
-
2. Apomorphine-Induced Stereotypy in Mice
-
Objective: To assess the potential for extrapyramidal side effects (dopamine D2 receptor antagonism). This compound is expected to be weak in this model.
-
Animals: Male Swiss-Webster or other appropriate mouse strains.
-
Procedure:
-
Administer this compound or vehicle orally (p.o.).
-
After the pretreatment interval, administer apomorphine (e.g., 1-2 mg/kg, s.c.).
-
Place the mouse in an observation cage.
-
Observe and score stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 5-10 minutes) for a duration of 60 minutes. A rating scale (e.g., 0-4) is typically used.
-
-
Key Considerations:
-
The dose of apomorphine should be sufficient to induce clear stereotyped behavior in control animals.
-
The scoring system should be well-defined and consistently applied by a blinded observer.
-
Mandatory Visualizations
Caption: A generalized workflow for a behavioral pharmacology study with this compound.
Caption: Simplified signaling pathway for this compound's antagonist action at the 5-HT2A and Sigma-1 receptors.
References
- 1. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'- oxoethyl)piperidine HBr], a potential antipsychotic agent: preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Radiolabeling of DuP 734 Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the radiolabeling of DuP 734 analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common radionuclides used for labeling this compound analogs and what are the considerations for choosing one?
A1: The most common radionuclides for labeling small molecules like this compound analogs are tritium (B154650) ([³H]) and fluorine-18 (B77423) ([¹⁸F]).
-
Tritium ([³H]) is a beta-emitter with a long half-life (12.3 years), making it suitable for in vitro binding assays and metabolic studies where a longer experimental window is needed.[1] The low energy of its beta particles also means it requires less shielding.[2] However, tritium labeling often results in lower specific activity compared to PET isotopes.[1]
-
Fluorine-18 ([¹⁸F]) is a positron emitter with a shorter half-life (109.8 minutes), ideal for in vivo imaging studies using Positron Emission Tomography (PET).[3][4] It allows for non-invasive, quantitative imaging of the distribution of the this compound analog in living subjects. The short half-life requires rapid synthesis and purification protocols.
The choice depends on the intended application: ³H for longer-term in vitro studies and ¹⁸F for in vivo PET imaging.
Q2: My radiochemical yield is consistently low. What are the potential causes and solutions?
A2: Low radiochemical yield is a common challenge. Potential causes and troubleshooting steps are summarized in the table below.
Q3: I am observing multiple radioactive spots on my radio-TLC or peaks in my radio-HPLC analysis. What could be the reason?
A3: The presence of multiple radioactive species indicates either incomplete reaction or degradation of the product.
-
Radiochemical Impurities: Unreacted radionuclide, radiolabeled precursors, or byproducts of the labeling reaction can appear as separate spots/peaks.
-
Radiolytic Decomposition: High specific activity can sometimes lead to the breakdown of the radiolabeled molecule itself.
-
Instability of the Analog: The this compound analog itself might be unstable under the labeling conditions (e.g., pH, temperature). Piperidine-containing compounds can be susceptible to degradation.
To address this, optimize your purification method (see Q5) and consider adjusting reaction conditions to be milder if instability is suspected.
Q4: How can I confirm the identity and purity of my radiolabeled this compound analog?
A4: A combination of chromatographic and spectroscopic methods is essential.
-
Radiochemical Purity: This is typically determined by radio-TLC or radio-HPLC, which separates the desired radiolabeled product from radioactive impurities.
-
Chemical Purity: Co-injection of the radiolabeled product with a non-radioactive, authenticated standard of the this compound analog on an HPLC system with both a radiation detector and a UV detector can confirm the identity of the radioactive peak.
-
Molar Activity: This is a measure of the radioactivity per mole of the compound and is crucial for receptor studies. It is determined by quantifying the radioactivity and the mass of the compound in the final product.
Q5: What are the best practices for purifying radiolabeled this compound analogs?
A5: Purification is critical to remove unreacted starting materials and radiochemical impurities.
-
Solid-Phase Extraction (SPE): SPE cartridges (e.g., C18) are often used for initial cleanup and to remove polar impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for achieving high radiochemical purity. It is essential to develop a method that provides good separation between the product and any potential impurities.
-
Thin-Layer Chromatography (TLC): While primarily an analytical tool, preparative TLC can be used for small-scale purifications.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the radiolabeling of this compound analogs.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Radiochemical Yield | Inefficient precursor activity | - Synthesize a fresh batch of the precursor. - Confirm the precursor's chemical identity and purity via NMR, MS, and HPLC. |
| Suboptimal reaction conditions (pH, temperature, time) | - Perform small-scale optimization experiments to test a range of pH values, temperatures, and reaction times. - For ¹⁸F-labeling, ensure anhydrous conditions as water can quench the reaction. | |
| Inactive catalyst or reagents | - Use fresh, high-quality reagents and catalysts. - For catalytic reactions (e.g., tritiation), ensure the catalyst is not poisoned. | |
| Poor Radiochemical Purity | Incomplete reaction | - Increase reaction time or temperature (while monitoring for degradation). - Increase the molar ratio of the radionuclide to the precursor. |
| Degradation of the radiolabeled product | - Use milder reaction conditions (lower temperature, less harsh pH). - Add a radical scavenger if radiolysis is suspected. - Minimize the time the product is exposed to reaction conditions post-synthesis. | |
| Ineffective purification | - Optimize the HPLC mobile phase for better separation. - Ensure the SPE cartridge is properly conditioned and not overloaded. | |
| Inconsistent Results | Variability in precursor quality | - Establish strict quality control for precursor synthesis and characterization. |
| Fluctuations in reaction conditions | - Use a calibrated and well-maintained synthesis module or reaction setup to ensure consistent temperature and reagent delivery. | |
| Instability of stored radiolabeled product | - Assess the stability of the purified product in the formulation buffer over time. - Store at low temperatures and protect from light. Consider adding stabilizers like ethanol (B145695) or ascorbic acid if appropriate. | |
| Difficulty with Purification | Co-elution of product and impurities in HPLC | - Change the HPLC column, mobile phase composition (e.g., organic modifier, pH), or gradient profile. |
| Poor recovery from SPE cartridge | - Ensure the chosen SPE sorbent is appropriate for the polarity of your compound. - Optimize the wash and elution solvents. |
Experimental Protocols
General Protocol for [¹⁸F]-Fluorination of a this compound Analog Precursor
This is a generalized protocol for nucleophilic aromatic substitution (SₙAr) for labeling a this compound analog with a suitable leaving group (e.g., nitro or trimethylammonium) on the phenyl ring.
-
[¹⁸F]-Fluoride Preparation:
-
Trap aqueous [¹⁸F]-fluoride from the cyclotron target water on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]-fluoride into a reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]-fluoride by heating under a stream of nitrogen to remove all traces of water.
-
-
Radiolabeling Reaction:
-
Dissolve the this compound analog precursor (typically 1-5 mg) in a suitable dry aprotic solvent (e.g., DMSO, DMF, or acetonitrile).
-
Add the precursor solution to the dried [¹⁸F]-fluoride/K₂₂₂ complex.
-
Heat the reaction mixture at a specified temperature (e.g., 80-150 °C) for a set time (e.g., 10-30 minutes).
-
-
Purification:
-
After cooling, dilute the reaction mixture with the initial mobile phase for HPLC.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).
-
Collect the radioactive peak corresponding to the [¹⁸F]-labeled this compound analog.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by passing it through a C18 SPE cartridge, washing with water, and eluting the product with ethanol.
-
Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Pass the final product through a 0.22 µm sterile filter.
-
-
Quality Control:
-
Determine the radiochemical purity by analytical radio-HPLC.
-
Measure the pH of the final product.
-
Test for residual solvents using gas chromatography.
-
General Protocol for [³H]-Tritiation of a this compound Analog Precursor
This protocol describes a general method for catalytic reduction of an unsaturated precursor with tritium gas.
-
Precursor Preparation:
-
Synthesize a precursor of the this compound analog containing a double bond or a halogen at the desired labeling position.
-
Dissolve the precursor (typically 1-10 mg) in a suitable solvent (e.g., ethanol, ethyl acetate, or DMF).
-
-
Catalytic Reaction:
-
Add a catalyst (e.g., palladium on carbon) to the precursor solution in a reaction vessel designed for handling tritium gas.
-
Connect the vessel to a tritium manifold.
-
Introduce tritium gas into the reaction vessel and stir the mixture at room temperature for a specified time (e.g., 2-24 hours).
-
-
Work-up and Labile Tritium Removal:
-
Remove the catalyst by filtration.
-
Evaporate the solvent.
-
Repeatedly dissolve the crude product in a protic solvent like ethanol or methanol (B129727) and evaporate to remove any non-covalently bound (labile) tritium.
-
-
Purification:
-
Purify the tritiated product using preparative HPLC to separate it from unlabeled precursor and any radiochemical impurities.
-
-
Quality Control:
-
Determine the radiochemical purity by analytical radio-HPLC.
-
Confirm the identity and location of the tritium label using ³H-NMR if sufficient mass is available.
-
Determine the specific activity by measuring the radioactivity and mass.
-
Signaling Pathways and Experimental Workflows
Caption: General workflow for the radiosynthesis of this compound analogs.
Caption: Simplified signaling of the Sigma-1 receptor, a target of this compound.
Caption: Simplified 5-HT2A receptor signaling pathway, a target of this compound.
References
- 1. openmedscience.com [openmedscience.com]
- 2. moravek.com [moravek.com]
- 3. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: 18F-Labeling of Radiotracers Functionalized with a Silicon Fluoride Acceptor SiFA for Positron Emission Tomography [jove.com]
Validation & Comparative
A Comparative Analysis of DuP 734 and Risperidone: 5-HT2A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DuP 734 and risperidone (B510), focusing on their antagonistic properties at the 5-hydroxytryptamine 2A (5-HT2A) receptor. The information presented is collated from various scientific publications and aims to provide an objective overview supported by experimental data to inform research and development in the field of neuropsychopharmacology.
Introduction
The 5-HT2A receptor, a G-protein coupled receptor predominantly linked to the Gq/11 signaling pathway, is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia. Antagonism of this receptor is a hallmark of atypical antipsychotic drugs and is thought to contribute to their efficacy against the negative symptoms of schizophrenia and a reduced incidence of extrapyramidal side effects. This guide examines two such antagonists: risperidone, a widely used atypical antipsychotic, and this compound, a novel compound with high affinity for both sigma and 5-HT2 receptors.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and risperidone concerning their interaction with the 5-HT2A receptor.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Radioligand | Tissue/System | Kᵢ (nM) |
| This compound | [³H]Ketanserin | Rat Cortical Membranes | 15[1] |
| Risperidone | [³H]Ketanserin | Cloned Human 5-HT2A Receptors | 0.4[2] |
| [³H]Spiperone | Rat Cortex | ~0.6 | |
| Not Specified | Not Specified | 0.16 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Antagonism
| Compound | Assay Type | Effect | Potency |
| This compound | 5-HTP-induced head twitch (in vivo, rat) | Blockade | ED₅₀ = 6.5 µmol/kg (oral)[1] |
| Risperidone | Phospholipase C (PLC) Activity | Inverse Agonist (reduces basal activity) | Potent, with sub-picomolar to picomolar EC₅₀ values at Gαq, Gα₁₁, and Gα₁₄ pathways.[3] |
ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population. Inverse Agonist: A ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound and risperidone for the 5-HT2A receptor.
General Methodology:
A competitive radioligand binding assay is employed. This method involves the use of a radiolabeled ligand (e.g., [³H]ketanserin or [³H]spiperone) that is known to bind with high affinity to the 5-HT2A receptor. The assay is performed using membrane preparations from tissues or cells expressing the 5-HT2A receptor (e.g., rat cerebral cortex or cell lines with cloned human 5-HT2A receptors).
Protocol Outline:
-
Membrane Preparation: Tissues (e.g., rat cerebral cortex) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes, which are then resuspended.
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or risperidone).
-
Equilibrium: The mixture is incubated for a specific duration (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assays
Objective: To characterize the functional activity (antagonism or inverse agonism) of this compound and risperidone at the 5-HT2A receptor.
1. In Vivo: 5-HTP-Induced Head Twitch Assay (for this compound)
Principle: 5-hydroxytryptophan (B29612) (5-HTP) is a precursor to serotonin (B10506). Its administration in rats leads to an increase in serotonin levels, which in turn activates 5-HT2A receptors, causing a characteristic head-twitch behavior. A 5-HT2A antagonist will block this effect.
Protocol Outline:
-
Animal Model: Male rats are used for the experiment.
-
Drug Administration: Different doses of this compound are administered orally to groups of rats.
-
5-HTP Challenge: After a specific pretreatment time, the rats are administered 5-HTP.
-
Observation: The number of head twitches is counted for a defined period following the 5-HTP injection.
-
Data Analysis: The dose of this compound that reduces the number of head twitches by 50% (ED₅₀) is calculated.
2. In Vitro: Phospholipase C (PLC) Activity Assay (for Risperidone)
Principle: The 5-HT2A receptor is coupled to the Gq/11 protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). An inverse agonist will reduce the basal (constitutive) activity of this pathway.
Protocol Outline:
-
Cell Culture: Cells expressing the 5-HT2A receptor (e.g., HEK293 cells) are cultured.
-
Labeling: The cells are incubated with a radiolabeled precursor of IP₃, such as [³H]myo-inositol, to incorporate it into the cell membranes.
-
Drug Treatment: The cells are then treated with varying concentrations of risperidone.
-
IP₃ Extraction: The reaction is stopped, and the total inositol phosphates are extracted.
-
Quantification: The amount of radiolabeled inositol phosphates is measured using a scintillation counter.
-
Data Analysis: The concentration of risperidone that causes a 50% reduction in the basal level of inositol phosphate (B84403) accumulation (EC₅₀) is determined to quantify its inverse agonist potency.
Signaling Pathway and Experimental Workflow Diagrams
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Discussion and Conclusion
The data presented clearly indicate that both this compound and risperidone are antagonists at the 5-HT2A receptor. However, risperidone exhibits a significantly higher binding affinity for the 5-HT2A receptor, with Kᵢ values in the sub-nanomolar to low nanomolar range, compared to the 15 nM Kᵢ of this compound for the 5-HT2 receptor. This suggests that risperidone is a more potent ligand at the 5-HT2A receptor binding site.
Functionally, risperidone is characterized as a potent inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal, constitutive activity of the 5-HT2A receptor. This property is thought to be a key component of its therapeutic mechanism. This compound has been shown to be an effective antagonist in vivo, as demonstrated by its ability to block 5-HTP-induced head twitches in rats. While this confirms its 5-HT2A antagonistic action, further in vitro functional studies would be beneficial to directly compare its potency and efficacy with risperidone and to determine if it also possesses inverse agonist properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Receptor Binding Profiles of DuP 734 and Clozapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of the novel compound DuP 734 and the atypical antipsychotic clozapine (B1669256). The information is intended to assist researchers and professionals in the field of pharmacology and drug development in understanding the distinct pharmacological characteristics of these two agents. The comparison is based on available in vitro experimental data.
Quantitative Receptor Binding Profiles
The following table summarizes the receptor binding affinities (Ki values in nM) of this compound and clozapine for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. It is important to note that the available data for this compound is less comprehensive than that for the well-characterized drug clozapine.
| Receptor Subtype | This compound (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine (B1211576) Receptors | ||
| D1 | > 1000 | 270[1] |
| D2 | > 1000 | 160[1] |
| D3 | Data not available | 555[1] |
| D4 | Data not available | 24[1] |
| D5 | Data not available | 454[1] |
| Serotonin (B10506) Receptors | ||
| 5-HT1A | Data not available | 120[1] |
| 5-HT2A | 15 | 5.4[1] |
| 5-HT2C | Data not available | 9.4[1] |
| 5-HT3 | Data not available | 95[1] |
| 5-HT6 | Data not available | 4[1] |
| 5-HT7 | Data not available | 6.3[1] |
| Adrenergic Receptors | ||
| α1A | Data not available | 1.6[1] |
| α2A | Data not available | 90[1] |
| Muscarinic Receptors | ||
| M1 | Data not available | 6.2[1] |
| Histamine (B1213489) Receptors | ||
| H1 | Data not available | 1.1[1] |
| Sigma Receptors | ||
| Sigma | 10 | Data not available |
Summary of Binding Profiles:
-
This compound exhibits high affinity for sigma and serotonin 5-HT2 receptors. Notably, it has a very low affinity for dopamine receptors, with Ki values greater than 1000 nM.
-
Clozapine displays a broad receptor binding profile, with high affinity for a multitude of receptors including dopamine (notably D4), various serotonin subtypes (especially 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7), histamine H1, muscarinic M1, and adrenergic α1A receptors. Its affinity for the D2 receptor is moderate compared to its affinity for other receptors.
Experimental Protocols: Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a compound to a specific receptor.
1. Membrane Preparation:
-
Tissue/Cell Source: Tissues (e.g., rat brain regions) or cultured cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenization: The tissue is homogenized using a Polytron or similar device.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances.
-
Final Preparation: The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay), and stored at -80°C until use.
2. Competitive Binding Assay:
-
Assay Components: The assay is typically performed in a 96-well plate format and includes:
-
Membrane preparation (containing the target receptor).
-
A radioligand specific for the receptor of interest at a fixed concentration (usually at or below its Kd value).
-
Varying concentrations of the unlabeled test compound (e.g., this compound or clozapine).
-
Assay buffer to achieve the final reaction volume.
-
-
Incubation: The components are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways for the dopamine D2 and serotonin 5-HT2A receptors, key targets for clozapine and relevant for understanding the potential downstream effects of this compound's 5-HT2A activity.
References
The Efficacy of DuP 734: A Comparative Analysis with Atypical Antipsychotics
For Immediate Release
In the landscape of antipsychotic drug development, the exploration of novel mechanisms of action beyond dopamine (B1211576) D2 receptor antagonism remains a critical pursuit. This guide provides a comparative analysis of the preclinical efficacy of DuP 734, a sigma (σ) and serotonin (B10506) 5-HT2A receptor antagonist, with established atypical antipsychotics such as risperidone, olanzapine, and clozapine. The data presented herein, supported by detailed experimental protocols, offers a quantitative basis for evaluating the unique pharmacological profile of this compound.
In Vitro Receptor Binding Affinity
The foundational step in characterizing any psychoactive compound is to determine its affinity for various neuroreceptors. The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of this compound and comparator atypical antipsychotics. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound | Risperidone | Olanzapine | Clozapine |
| Sigma-1 (σ1) | 10 [1] | - | - | - |
| Serotonin (5-HT2A) | 15 [1] | 0.16 - 0.2 | 4 | 12.6 |
| Dopamine (D2) | >1000 [1] | 3.13 - 3.2 | 11 | 125 - 128.8 |
| Serotonin (5-HT1A) | - | 420 | 251 | 141 |
| Serotonin (5-HT2C) | - | 50 | 11 | 9.55 |
| Adrenergic (α1) | - | 0.8 | 19 | 10 |
| Adrenergic (α2) | - | 7.54 | 23 | 9.12 |
| Histamine (H1) | - | 2.23 - 20 | 7 | 1.12 |
| Muscarinic (M1) | - | >10,000 | 22 | 1.85 |
Note: Ki values can vary between studies due to different experimental conditions. Data is compiled from multiple sources for comparative purposes.
Preclinical Efficacy in Animal Models
The potential antipsychotic efficacy of this compound was evaluated in several well-established preclinical behavioral models in rodents. These models are designed to assess a compound's ability to counteract behaviors induced by psychostimulants, which are thought to mimic certain aspects of psychosis.
| Behavioral Model | This compound (ED50, mg/kg, p.o.) | Risperidone (ED50, mg/kg) | Olanzapine (ED50, mg/kg) | Clozapine (ED50, mg/kg) |
| Mescaline-Induced Scratching | 0.35 [2] | - | - | - |
| Mescaline-Induced Aggression | 1.9 [2] | - | - | - |
| Apomorphine-Induced Stereotypy | 12 [2] | 0.03-0.1 (s.c.) | 1.25-10 (p.o.) | 6.42 (locomotor activity)[3] |
| Conditioned Avoidance Response | Inactive, but potentiates haloperidol[2] | Disrupts | 4.7 (p.o.) | Disrupts |
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the in vitro binding affinity (Ki) of a test compound for a specific neuroreceptor.
General Protocol:
-
Membrane Preparation: Tissues from specific brain regions (e.g., cortex, striatum) of laboratory animals (e.g., rats, guinea pigs) are homogenized and centrifuged to isolate cell membranes containing the receptors of interest.
-
Incubation: The prepared membranes are incubated with a specific radioligand (a radioactively labeled drug known to bind to the target receptor) and varying concentrations of the unlabeled test compound.
-
Separation: The incubation mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Apomorphine-Induced Stereotypy in Rats
Objective: To assess the dopamine D2 receptor antagonist activity of a compound.
Protocol:
-
Animals: Male rats (e.g., Wistar or Sprague-Dawley strain) are used.
-
Habituation: Animals are habituated to the testing environment (e.g., transparent observation cages) for a set period before drug administration.
-
Drug Administration: The test compound is administered (e.g., orally, p.o.) at various doses. After a predetermined time, apomorphine, a dopamine agonist, is administered (e.g., subcutaneously, s.c.).
-
Observation: The animals are observed for stereotyped behaviors such as sniffing, licking, and gnawing.
-
Scoring: The intensity of stereotyped behavior is scored at regular intervals by a trained observer blind to the treatment conditions.
-
Data Analysis: The dose of the test compound that reduces the apomorphine-induced stereotypy score by 50% (ED50) is calculated.
Signaling Pathways
5-HT2A Receptor Signaling
Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Sigma-1 (σ1) Receptor Signaling
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER). Upon stimulation by an agonist, it can translocate and modulate the activity of various ion channels and signaling proteins, including the inositol trisphosphate (IP3) receptor, thereby influencing intracellular calcium signaling and cellular stress responses.
Discussion and Conclusion
The preclinical profile of this compound reveals a distinct mechanism of action compared to established atypical antipsychotics. Its high affinity for sigma-1 and 5-HT2A receptors, coupled with a notable lack of affinity for D2 receptors, suggests a potential for antipsychotic efficacy with a reduced liability for extrapyramidal side effects commonly associated with D2 antagonism.[2] The potent inhibition of mescaline-induced behaviors further supports its 5-HT2A antagonist activity.[2]
However, the significantly weaker antagonism of apomorphine-induced stereotypy compared to typical and some atypical antipsychotics indicates a departure from the classical dopamine-centric model of antipsychotic action.[2] The finding that this compound did not independently inhibit conditioned avoidance responding but did potentiate the effect of haloperidol (B65202) is particularly noteworthy, suggesting a potential adjunctive role in treatment.[2]
It is important to note that despite its promising preclinical profile in the early 1990s, there is a lack of publicly available information on the progression of this compound into clinical trials for schizophrenia. This absence of clinical data makes a direct comparison of its ultimate therapeutic efficacy impossible. The reasons for its apparent discontinuation in development are not documented in the available scientific literature.
For researchers and drug development professionals, the case of this compound underscores the ongoing challenge of translating preclinical findings into clinical success. While novel mechanisms of action hold promise for addressing the unmet needs in the treatment of schizophrenia, the predictive validity of preclinical models remains a complex and evolving area of research. The data presented in this guide serves as a valuable historical and pharmacological reference for the continued exploration of non-dopaminergic targets for antipsychotic drug discovery.
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'- oxoethyl)piperidine HBr], a potential antipsychotic agent: preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound [1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'- oxoethyl)-piperidine HBr]: a receptor binding profile of a high-affinity novel sigma receptor ligand in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
DuP 734: A Comparative Analysis of its Selectivity for Sigma vs. 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and selectivity of DuP 734 for sigma (σ) and serotonin (B10506) 2A (5-HT2A) receptors. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in evaluating its potential for various pharmacological applications.
Comparative Binding Affinity Analysis
The selectivity of a compound for its target receptors is a critical factor in drug development, influencing both efficacy and potential side effects. This compound exhibits high affinity for both sigma and 5-HT2A receptors. To contextualize its selectivity, the following table presents the inhibition constants (Ki) of this compound alongside several standard reference compounds for these two receptor types. Lower Ki values indicate higher binding affinity.
| Compound | Sigma-1 (σ₁) Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Selectivity (5-HT2A Ki / σ₁ Ki) |
| This compound | 10 | 15 | 1.5 |
| Haloperidol (B65202) | 2.8 - 6.5 | 1.8 - 5.4 | ~0.7 - 2.0 |
| (+)-Pentazocine | 3.1 - 8.9 | >10,000 | >1123 |
| Ketanserin (B1673593) | >10,000 | 0.35 - 2.5 | <0.00025 |
| Risperidone (B510) | 110 - 750 | 0.16 - 0.5 | ~0.0002 - 0.005 |
| Clozapine (B1669256) | 140 - 270 | 5.6 - 16 | ~0.02 - 0.11 |
Data Interpretation:
As indicated in the table, this compound demonstrates comparable high affinity for both sigma-1 and 5-HT2A receptors, with a selectivity ratio of approximately 1.5. This is in contrast to compounds like (+)-Pentazocine, which is highly selective for the sigma-1 receptor, and Ketanserin, which is highly selective for the 5-HT2A receptor. The antipsychotics haloperidol, risperidone, and clozapine also exhibit varied selectivity profiles, with risperidone and clozapine showing a preference for the 5-HT2A receptor over the sigma-1 receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of Ki values is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor.
Materials and Reagents:
-
Receptor Source: Cell membranes prepared from cultured cells expressing the human sigma-1 or 5-HT2A receptor, or tissue homogenates from appropriate animal models (e.g., guinea pig brain for sigma receptors, rat frontal cortex for 5-HT2A receptors).
-
Radioligand:
-
For Sigma-1 receptors: --INVALID-LINK---Pentazocine
-
For 5-HT2A receptors: [³H]Ketanserin
-
-
Unlabeled Competitor (Test Compound): this compound and other reference compounds.
-
Non-specific Binding Control: A high concentration of a standard ligand (e.g., 10 µM haloperidol for sigma receptors, 1 µM ketanserin for 5-HT2A receptors) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., GF/B or GF/C)
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing the Method and Pathways
To further clarify the experimental process and the biological context, the following diagrams illustrate the radioligand binding assay workflow and the signaling pathways of the sigma and 5-HT2A receptors.
Conclusion
The experimental data indicate that this compound is a high-affinity ligand for both sigma-1 and 5-HT2A receptors, with a relatively low selectivity between the two. This dual activity profile may be of interest for therapeutic applications where simultaneous modulation of both receptor systems is desired. Researchers should consider this balanced affinity when designing experiments and interpreting results, particularly when comparing its effects to more selective compounds. The provided experimental protocol offers a standardized method for independently verifying these binding affinities and assessing the selectivity of other novel compounds.
Unveiling the Selectivity of DuP 734: A Comparative Guide to its Cross-Reactivity with Neurotransmitter Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount. This guide provides a comprehensive comparison of DuP 734's binding affinity across various neurotransmitter receptors, supported by experimental data and detailed methodologies, to elucidate its cross-reactivity profile.
This compound, a novel psychoactive compound, has demonstrated high affinity for both sigma (σ) and serotonin (B10506) 5-HT2 receptors.[1] Its potential as a therapeutic agent is underscored by its remarkably low affinity for a wide array of other neurotransmitter receptors, suggesting a favorable side-effect profile. This guide delves into the specifics of its binding profile, offering a clear comparison to inform further research and development.
Comparative Binding Affinity of this compound
The selectivity of this compound is most evident when comparing its high affinity for its primary targets against its significantly lower affinity for other common neurotransmitter receptors. The following table summarizes the key binding affinity (Ki) values.
| Receptor Family | Receptor Subtype | This compound Ki (nM) | Reference |
| Primary Targets | Sigma (σ) | 10 | [1] |
| Serotonin (5-HT2) | 15 | [1] | |
| Dopamine (B1211576) | D2 | > 1000 | [1] |
| Other Receptors | 33 other receptors, ion channels, and second messenger systems | Low Affinity | [1] |
A lower Ki value indicates a higher binding affinity.
This stark contrast in binding affinities highlights the selective nature of this compound for the sigma and 5-HT2 receptors over the dopamine D2 receptor, a common target for traditional antipsychotics that is often associated with extrapyramidal side effects. Furthermore, its low affinity for 33 other tested receptors and channels points towards a reduced potential for off-target effects.[1]
Experimental Protocols
The binding affinities presented were determined using standard in vitro radioligand binding assays. The following is a detailed description of the typical methodology employed in such studies.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (this compound) for various neurotransmitter receptors.
Materials:
-
Membrane Preparations: Homogenates of brain tissue (e.g., guinea pig brain) or cells expressing the specific receptor of interest.[2]
-
Radioligand: A radioactively labeled ligand with known high affinity and specificity for the target receptor (e.g., [3H]this compound for sigma receptors).[2]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., 10 µM haloperidol (B65202) for sigma receptors) to determine non-specific binding.[2]
-
Assay Buffer: A buffer solution appropriate for the specific receptor being studied.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound). A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approach, the following diagrams illustrate the signaling pathways of this compound's primary targets and the general workflow for assessing receptor cross-reactivity.
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]this compound [1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'- oxoethyl)-piperidine HBr]: a receptor binding profile of a high-affinity novel sigma receptor ligand in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
DuP 734: A Preclinical Alternative to Haloperidol with a Differentiated Profile
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The quest for antipsychotic agents with improved efficacy and a more favorable side-effect profile remains a cornerstone of psychiatric drug development. Haloperidol (B65202), a first-generation antipsychotic, has long been a benchmark compound due to its potent dopamine (B1211576) D2 receptor antagonism. However, its clinical utility is often limited by a high incidence of extrapyramidal symptoms (EPS). This guide provides a preclinical comparison of DuP 734, a novel compound with a distinct pharmacological profile, and haloperidol, offering insights into its potential as an alternative therapeutic strategy.
Differentiated Mechanisms of Action
Haloperidol's primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to mediate its antipsychotic effects.[1][2] However, this action in the nigrostriatal pathway is also responsible for the high incidence of motor side effects.
In contrast, this compound exhibits a novel mechanism, acting as a potent sigma (σ) and serotonin (B10506) 5-HT2 receptor antagonist with only weak affinity for dopamine D2 receptors.[3][4] This suggests that this compound may achieve its antipsychotic-like effects through non-dopaminergic pathways, potentially offering a therapeutic advantage by avoiding the adverse motor effects associated with strong D2 receptor blockade.
Comparative Receptor Binding Profiles
The following table summarizes the in vitro receptor binding affinities (Ki) of this compound and haloperidol for key central nervous system receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound Ki (nM) | Haloperidol Ki (nM) | Reference |
| Dopamine D2 | >1000 | 0.89 | [4][5] |
| Serotonin 5-HT2 | 15 | 2.6 (5-HT2A) | [4][6] |
| Sigma (σ1) | 10 | High Affinity | [4][7] |
Preclinical Efficacy: A Head-to-Head Comparison
Preclinical models of psychosis are crucial for evaluating the potential therapeutic efficacy of novel compounds. The following table presents a comparison of the effective doses (ED50) of this compound and haloperidol in various rodent models.
| Preclinical Model | This compound ED50 (mg/kg, p.o.) | Haloperidol ED50 (mg/kg, p.o.) | Test Description | Reference |
| Mescaline-Induced Scratching | 0.35 | Potent | A model of psychosis based on 5-HT2A receptor agonism. | [3] |
| Isolation-Induced Aggressive Activity | 1.9 | Potent | A model reflecting certain behavioral aspects of psychosis. | [3] |
| Apomorphine-Induced Stereotypy | 12 | Potent | A classic model of dopamine D2 receptor-mediated psychosis. | [3] |
| Conditioned Avoidance Response | Inactive | 0.94 | A model predictive of clinical antipsychotic efficacy. | [3] |
Notably, this compound was potent in models not directly reliant on dopamine D2 receptor antagonism, such as mescaline-induced scratching and isolation-induced aggression.[3] Conversely, it was significantly weaker than haloperidol in the apomorphine-induced stereotypy model, which is consistent with its low affinity for D2 receptors.[3] Interestingly, while this compound alone was inactive in the conditioned avoidance response (CAR) test, a model highly predictive of clinical antipsychotic efficacy, it significantly potentiated the effect of haloperidol in this assay.[3]
Extrapyramidal Side Effect Liability: A Key Differentiator
A critical aspect of preclinical evaluation is the assessment of a compound's propensity to induce extrapyramidal side effects (EPS). The catalepsy test in rodents is a widely used model to predict such liabilities.
| Preclinical Model | This compound Result | Haloperidol Result | Test Description | Reference |
| Catalepsy Induction in Rats | Did not induce catalepsy | Induces catalepsy (AED50 ~0.3 mg/kg) | A measure of motor rigidity predictive of EPS. | [3] |
Preclinical studies have consistently shown that haloperidol induces a dose-dependent cataleptic state in rats. In stark contrast, this compound did not induce catalepsy at any dose tested, suggesting a significantly lower risk of motor side effects.[3]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental procedures used in these preclinical comparisons, the following diagrams are provided.
Experimental Protocols
Receptor Binding Assays
-
Methodology: Radioligand binding assays were performed using rodent brain tissues or cell lines expressing the specific receptor subtypes. Tissues were homogenized and incubated with a specific radioligand and varying concentrations of the test compounds (this compound or haloperidol).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) was determined. The inhibitory constant (Ki) was then calculated using the Cheng-Prusoff equation.
Mescaline-Induced Scratching in Mice
-
Animals: Male mice were used.
-
Procedure: Mice were administered this compound or haloperidol orally. After a set pretreatment time, they were injected with mescaline. The number of scratching bouts was then observed and counted for a defined period.
-
Endpoint: The ED50, the dose of the drug that reduces the number of scratches by 50% compared to vehicle-treated animals, was calculated.
Isolation-Induced Aggression in Mice
-
Animals: Male mice were individually housed for several weeks to induce aggressive behavior.
-
Procedure: Resident mice were treated with this compound or haloperidol. An intruder mouse was then introduced into the resident's cage, and the latency to the first attack and the number of attacks were recorded for a specific duration.
-
Endpoint: The ED50, the dose that significantly reduces aggressive behavior, was determined.
Apomorphine-Induced Stereotypy in Rats
-
Animals: Male rats were used.
-
Procedure: Rats were pretreated with this compound or haloperidol. Subsequently, they were challenged with apomorphine, a dopamine agonist, to induce stereotyped behaviors such as sniffing, licking, and gnawing. The intensity of these behaviors was scored by a trained observer at regular intervals.
-
Endpoint: The ED50, the dose that inhibits the stereotyped behavior by 50%, was calculated.
Conditioned Avoidance Response (CAR) in Rats
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock.
-
Procedure: Rats were trained to avoid a footshock (unconditioned stimulus) by moving from one compartment to the other upon presentation of a conditioned stimulus (e.g., a light or tone). After stable avoidance behavior was established, the effects of this compound or haloperidol on the number of avoidances, escapes, and failures to respond were assessed.
-
Endpoint: The ED50 for the suppression of the conditioned avoidance response was determined.
Catalepsy Bar Test in Rats
-
Apparatus: A horizontal bar raised a specific height from a flat surface.
-
Procedure: Rats were treated with this compound or haloperidol. At various time points after administration, the rat's forepaws were gently placed on the bar. The time it took for the rat to remove both paws from the bar (descent latency) was recorded, up to a maximum cutoff time.
-
Endpoint: The dose that produced catalepsy (defined as maintaining the posture for a specific duration) in 50% of the animals (AED50) was calculated.
Conclusion
The preclinical data presented in this guide demonstrate that this compound possesses a unique pharmacological profile that distinguishes it from typical antipsychotics like haloperidol. Its potent activity at sigma and 5-HT2 receptors, coupled with a weak affinity for D2 receptors, translates to efficacy in non-dopaminergic models of psychosis and, most notably, a lack of catalepsy induction, suggesting a low potential for extrapyramidal side effects. While further research is warranted to fully elucidate its therapeutic potential, this compound represents a promising avenue for the development of novel antipsychotic agents with an improved safety profile. This compound's distinct mechanism of action may offer a valuable alternative for patients who do not respond to or cannot tolerate existing dopamine-blocking antipsychotics.
References
- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'- oxoethyl)piperidine HBr], a potential antipsychotic agent: preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. psychiatrictimes.com [psychiatrictimes.com]
A Comparative Analysis of DuP 734 and Novel Sigma Receptor Modulators for Researchers
For drug development professionals and researchers in the neurosciences, the landscape of sigma receptor modulation is rapidly evolving. This guide provides a comprehensive benchmark of the established sigma receptor antagonist, DuP 734, against a new wave of selective sigma-1 and sigma-2 receptor modulators. The following data, compiled from various preclinical studies, offers a quantitative comparison of their binding affinities and functional characteristics.
This comparative analysis aims to equip researchers with the necessary data to make informed decisions in the selection of tool compounds and potential therapeutic candidates targeting the sigma receptor system. We will delve into the binding profiles of these compounds, their functional effects, and the experimental methodologies used to derive these findings.
At a Glance: Key Sigma Receptor Modulators
This guide focuses on a direct comparison between this compound and several novel sigma receptor modulators that have garnered significant interest in the research community.
-
This compound: A well-characterized antagonist with high affinity for both sigma and 5-HT2 receptors.
-
Novel Sigma-1 Receptor Antagonists:
-
E-5842: A preferential sigma-1 receptor ligand.
-
MS-377: A selective sigma-1 receptor ligand.
-
-
Novel Sigma-2 Receptor Modulators:
-
CT1812 (Elayta): A sigma-2 receptor antagonist that has progressed to clinical trials for Alzheimer's disease.[1]
-
SAS-0132: A selective sigma-2 receptor antagonist.
-
DKR-1051: A sigma-2 receptor agonist.
-
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and the selected novel sigma receptor modulators. It is important to note that the data has been compiled from various sources and experimental conditions may differ between studies. For a definitive comparison, these compounds should be evaluated concurrently in the same assays.
Table 1: Comparative Binding Affinities (Ki, nM) of Sigma Receptor Modulators
| Compound | Sigma-1 Receptor (Ki, nM) | Sigma-2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Selectivity (Sigma-2/Sigma-1) |
| This compound | 10[2] | - | 15[2] | - |
| E-5842 | - | - | - | - |
| MS-377 | 73[3] | 6900[3] | >10,000[4] | 94.5 |
| CT1812 | 63 | 8.5 | - | 0.13 |
| SAS-0132 | 841 | 90[5] | - | 0.11 |
| DKR-1051 | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as Ki(Sigma-1)/Ki(Sigma-2); a value > 1 indicates selectivity for the Sigma-2 receptor, while a value < 1 indicates selectivity for the Sigma-1 receptor. Dashes (-) indicate that data was not found in the reviewed literature.
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol for Sigma-1 Receptor Binding Assay:
-
Membrane Preparation: Guinea pig brain cortices are homogenized in a cold Tris-HCl buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.[6]
-
Assay Conditions: The assay is typically conducted in 96-well plates. Each well contains the membrane preparation, a specific radioligand for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound.[6]
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.[6]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with cold buffer to remove any non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
General Protocol for Sigma-2 Receptor Binding Assay:
The protocol for the sigma-2 receptor binding assay is similar to that of the sigma-1 receptor, with the following key differences:
-
Radioligand: A non-selective sigma receptor radioligand such as [3H]DTG is often used.
-
Masking of Sigma-1 Sites: To measure binding specifically to the sigma-2 receptor, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is included in the assay to block the binding of the radioligand to the sigma-1 receptors.[7]
Calcium Flux Functional Assay
Objective: To determine the functional activity (agonist or antagonist) of a test compound by measuring changes in intracellular calcium concentration.
General Protocol:
-
Cell Culture: A cell line endogenously expressing or engineered to express the sigma receptor of interest (e.g., SK-N-SH neuroblastoma cells) is cultured in appropriate media.
-
Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a microscope.
-
Compound Addition: The test compound is added to the cells. For antagonist testing, the cells are pre-incubated with the antagonist before the addition of a known agonist.
-
Signal Detection: The change in fluorescence intensity, which corresponds to a change in intracellular calcium concentration, is recorded over time.
-
Data Analysis: The magnitude of the calcium response is quantified and compared between different treatment groups to determine the agonist or antagonist activity of the test compound.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental flows, the following diagrams have been generated using the DOT language.
Caption: Simplified Sigma Receptor Signaling Pathway
Caption: Experimental Workflow for Radioligand Binding Assay
Caption: Experimental Workflow for Calcium Flux Functional Assay
References
- 1. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound [1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'- oxoethyl)-piperidine HBr]: a receptor binding profile of a high-affinity novel sigma receptor ligand in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of DuP 734 and Other Piperidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the piperidine (B6355638) derivative DuP 734 with other notable compounds in its class. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decision-making in neuropharmacological research.
Executive Summary
This compound is a potent ligand with high affinity for both sigma (σ) and serotonin (B10506) 5-HT2A receptors, a profile that has garnered interest for its potential therapeutic applications, particularly in the realm of neuropsychiatric disorders.[1] This guide offers a comparative analysis of this compound against other piperidine derivatives, BMY 14802 and rimcazole, which also exhibit significant activity at the sigma receptor. The comparison focuses on receptor binding affinities and in vivo functional antagonist activity, providing a quantitative basis for evaluation.
Data Presentation: Quantitative Comparison of Piperidine Derivatives
The following tables summarize the in vitro receptor binding affinities and in vivo antagonist potencies of this compound, BMY 14802, and rimcazole. Data has been compiled from multiple studies to provide a comprehensive overview. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | σ1 Receptor | σ2 Receptor | 5-HT2A Receptor | Dopamine (B1211576) D2 Receptor |
| This compound | 10[1] | - | 15[1] | >1000[1] |
| BMY 14802 | High Affinity[2] | - | Moderate Affinity | Negligible |
| Rimcazole | High Affinity | - | - | High Affinity |
Table 2: In Vivo Antagonist Activity
| Compound | Assay | Model | Potency (ED50 or ED90) |
| This compound | 5-HTP-induced head twitch | Rat | ED50 = 6.5 µmol/kg (p.o.) |
| This compound | (+)-SKF 10,047-induced rotation | Rat (unilateral substantia nigra lesion) | ED50 = 8.7 µmol/kg (p.o.) |
| This compound | Phencyclidine-induced rotation | Rat (unilateral substantia nigra lesion) | ED50 = 19.6 µmol/kg (p.o.) |
| This compound | (+)-3-PPP-induced effects on dopamine neuronal activity | Rat (substantia nigra) | ED90 = 3.6 µmol/kg (i.v.) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.
Sigma and 5-HT2A Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for sigma and 5-HT2A receptors.
Materials:
-
Membrane Preparations: Guinea pig brain membranes for sigma receptor binding and rat cortical membranes for 5-HT2A receptor binding.
-
Radioligands: [3H]this compound for sigma receptors and [3H]ketanserin for 5-HT2A receptors.
-
Non-specific Binding Determination: Haloperidol (10 µM) for sigma receptors and spiperone (B1681076) for 5-HT2A receptors.
-
Assay Buffer: Tris-HCl buffer with appropriate additives.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane homogenates are incubated with the respective radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
5-HTP-Induced Head-Twitch Response in Rats
Objective: To assess the in vivo 5-HT2A receptor antagonist activity of a test compound.
Materials:
-
Male Sprague-Dawley rats.
-
5-hydroxy-L-tryptophan (5-HTP).
-
Test compound (e.g., this compound).
-
Vehicle control.
Procedure:
-
Rats are pre-treated with the test compound or vehicle at various doses.
-
After a specified pre-treatment time, 5-HTP is administered to induce the head-twitch response.
-
Animals are observed for a defined period, and the number of head twitches is counted by a trained observer blinded to the treatment conditions.
-
The ED50 value (the dose of the test compound that produces a 50% reduction in the head-twitch response) is calculated.
Agonist-Induced Rotational Behavior in Rats with Unilateral Substantia Nigra Lesions
Objective: To evaluate the in vivo sigma receptor antagonist activity of a test compound.
Materials:
-
Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra.
-
Sigma receptor agonist (e.g., (+)-SKF 10,047 or phencyclidine).
-
Test compound (e.g., this compound).
-
Vehicle control.
-
Automated rotometer.
Procedure:
-
Lesioned rats are pre-treated with the test compound or vehicle.
-
The sigma receptor agonist is administered to induce contralateral rotations.
-
The number of full 360° rotations is recorded for a specific duration using an automated rotometer.
-
The ED50 value (the dose of the test compound that produces a 50% reduction in the rotational behavior) is determined.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological evaluation of this compound and other piperidine derivatives.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Experimental Workflow for Rotational Behavior Assay.
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMY 14802, a sigma receptor ligand for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Foundational Research: A Comparative Guide to DuP 734
Comparative Analysis of Receptor Binding Affinity
The foundational studies of DuP 734 characterized it as a high-affinity ligand for both sigma and 5-HT2A receptors, with notably low affinity for dopamine (B1211576) D2 receptors.[1] To provide a framework for validation and comparison, we present the binding affinities (Ki) of this compound alongside SR 46349B (Eplivanserin), a highly selective 5-HT2A antagonist.
| Receptor | This compound Ki (nM) [1] | SR 46349B (Eplivanserin) Ki (nM) |
| Sigma (σ) | 10 | Data not readily available |
| 5-HT2A | 15 | ~0.08 (pKi of 9.1) |
| Dopamine D2 | >1000 | High (selective antagonist) |
Note: The data for this compound is derived from the original investigational studies. The Ki value for SR 46349B at the 5-HT2A receptor is approximated from its pKi value. While SR 46349B is a potent 5-HT2A antagonist, its affinity for the sigma receptor is not as widely documented, highlighting a key difference in the pharmacological profile compared to this compound.
In Vivo Pharmacological Effects: A Head-to-Head Look
The in vivo effects of this compound were assessed in rodent models designed to probe its 5-HT2A and sigma receptor antagonism. The 5-hydroxytryptophan (B29612) (5-HTP)-induced head-twitch model is a classic assay for 5-HT2A receptor blockade, while antagonism of sigma agonist-induced rotational behavior in unilaterally lesioned rats indicates sigma receptor engagement.
| In Vivo Assay | This compound ED50 (μmol/kg, p.o.) [1] | Comparable In Vivo Data for Alternatives |
| 5-HTP-Induced Head Twitch | 6.5 | SR 46349B potently abolishes DOI (a 5-HT2A/2C agonist)-induced head twitches (ED50 = 0.005 mg/kg).[2] |
| (+)-SKF 10,047-Induced Rotation | 8.7 | Data for specific sigma/5-HT2A antagonists in this model is not readily available for direct comparison. |
| Phencyclidine-Induced Rotation | 19.6 | Data for specific sigma/5-HT2A antagonists in this model is not readily available for direct comparison. |
Experimental Protocols for Foundational Assays
To facilitate the replication of the key in vivo experiments, detailed methodologies are provided below.
5-HTP-Induced Head-Twitch Assay
This assay measures the ability of a compound to block the head-twitch response induced by the serotonin (B10506) precursor 5-hydroxytryptophan (5-HTP), a behavior mediated by 5-HT2A receptors.
Experimental Workflow:
Figure 1. Workflow for the 5-HTP-induced head-twitch assay.
Sigma Agonist-Induced Rotation in Unilaterally 6-OHDA Lesioned Rats
This model assesses the ability of a compound to block the rotational behavior induced by sigma receptor agonists in rats with a unilateral lesion of the nigrostriatal dopamine pathway.
Experimental Workflow:
Figure 2. Workflow for the sigma agonist-induced rotation assay.
Signaling Pathways
The therapeutic potential of this compound and similar compounds is predicated on their ability to modulate signaling pathways downstream of 5-HT2A and sigma receptors. Antagonism of the Gq/11-coupled 5-HT2A receptor is expected to reduce the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby decreasing intracellular calcium release and protein kinase C (PKC) activation. The signaling pathways of the sigma-1 receptor are more complex, involving the modulation of various ion channels and interactions with other receptor systems.
Figure 3. Simplified signaling pathways for 5-HT2A and Sigma-1 receptors and the antagonistic action of this compound.
This guide provides a starting point for researchers seeking to validate and build upon the foundational work on this compound. The provided data and experimental protocols are intended to facilitate these efforts and encourage further investigation into the therapeutic potential of dual sigma and 5-HT2A receptor antagonists.
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (1-(2,5-dimethoxy-4 iodophenyl)-2-aminopropane)-induced head-twitches in the rat are mediated by 5-hydroxytryptamine (5-HT) 2A receptors: modulation by novel 5-HT2A/2C antagonists, D1 antagonists and 5-HT1A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Disposal of DuP 734, an Investigational Compound
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like DuP 734 are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, identified as the potential antipsychotic agent 1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)piperidine HBr, requires careful handling due to the limited availability of public safety and disposal information.[1][2][3] In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on established best practices for hazardous chemical waste is mandatory.
This document provides a procedural framework for the proper disposal of this compound, designed to offer immediate safety and logistical guidance.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times when handling this compound.
-
Ventilation: All work with this compound, especially the handling of powders or preparation of solutions, should be conducted in a certified chemical fume hood to prevent inhalation.
-
Spill Management: In the event of a spill, cordon off the area. Use an appropriate absorbent material for liquid spills. For solid spills, carefully clean up the material to avoid generating dust. All spill cleanup materials must be treated as hazardous waste.
Step-by-Step Disposal Protocol
The primary directive for the disposal of any investigational compound is to manage it as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Never dispose of this compound down the drain or in the regular trash.
-
Waste Collection and Segregation:
-
Collect all waste materials containing this compound in a designated, leak-proof hazardous waste container.
-
This includes unused or expired compounds, contaminated labware (e.g., vials, pipette tips, flasks), and contaminated PPE.
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department. Incompatible chemicals can react dangerously.
-
-
Container Labeling:
-
Clearly and securely label the hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)piperidine HBr)"
-
Associated hazards (if known; as a precaution, list as "Potentially Toxic" or "Active Pharmaceutical Ingredient")
-
The date waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
-
Secure Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general traffic and incompatible materials.
-
-
Arrange for Pickup and Disposal:
-
Once the container is full or ready for disposal, contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.
-
Provide them with a comprehensive list of the waste container's contents.
-
Data Presentation: Chemical Waste Segregation
While specific quantitative data for this compound is unavailable, the following table outlines general principles for the segregation of laboratory waste, which is a critical step in the disposal process.
| Waste Category | Examples | Disposal Container |
| This compound Solid Waste | Unused compound, contaminated gloves, weigh boats, paper towels | Labeled, sealed, and leak-proof hazardous waste container for solids. |
| This compound Liquid Waste | Solutions containing this compound, solvent rinses of contaminated glassware | Labeled, sealed, and leak-proof hazardous waste container for liquids. |
| Sharps Waste | Needles, scalpels, or broken glass contaminated with this compound | Puncture-resistant sharps container labeled as hazardous waste. |
| Uncontaminated Labware | Glassware and plasticware that has not contacted this compound | Appropriate containers for regular trash or glass recycling, after ensuring they are clean. |
Experimental Protocols: Decontamination of Labware
For reusable glassware contaminated with this compound, a triple-rinse protocol should be followed.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent in which this compound is soluble. Collect this first rinse as hazardous liquid waste.
-
Second Rinse: Repeat the rinse with fresh solvent and collect it in the same hazardous waste container.
-
Final Rinse: Perform a third rinse with the solvent, which should also be collected as hazardous waste.
-
Washing: After the triple rinse, the glassware can typically be washed with soap and water. Consult with your EHS office to confirm if this procedure is sufficient for your institution.
Visualization: this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is provided as general guidance for laboratory professionals. It is not a substitute for a substance-specific Safety Data Sheet or the directives of your institution's Environmental Health and Safety department. Always consult with your EHS office for specific instructions on hazardous waste disposal at your facility.
References
- 1. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'- oxoethyl)piperidine HBr], a potential antipsychotic agent: preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]this compound [1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'- oxoethyl)-piperidine HBr]: a receptor binding profile of a high-affinity novel sigma receptor ligand in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Protocols for Handling DuP 734
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with DuP 734, a potent sigma and 5-hydroxytryptamine2 receptor antagonist. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the neuropharmacological activity of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent inadvertent exposure. The following table outlines the minimum PPE requirements for various laboratory tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Access | - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling Solids (Weighing, Aliquoting) | - Chemical splash goggles- Chemical-resistant laboratory coat or disposable gown- Two pairs of nitrile gloves (double-gloving)- Long pants and closed-toe shoes | - Face shield- Respiratory protection (N95 or higher, based on risk assessment) |
| Preparing Solutions | - Chemical splash goggles- Chemical-resistant laboratory coat or disposable gown- Two pairs of nitrile gloves (double-gloving)- Long pants and closed-toe shoes | - Face shield- Use of a fume hood is mandatory |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant laboratory coat or disposable gown- Heavy-duty nitrile or butyl rubber gloves- Long pants and closed-toe shoes | - Face shield |
Note: Always inspect PPE for integrity before use. Contaminated disposable PPE must be removed and discarded immediately as hazardous waste. Reusable PPE should be decontaminated according to established laboratory procedures.
Experimental Workflow: A Step-by-Step Guide to Safe Handling
To minimize the risk of exposure and contamination, all procedures involving this compound must be meticulously planned and executed. The following workflow provides a logical sequence for safe handling, from preparation to disposal.
Operational and Disposal Plans: Ensuring a Safe and Compliant Laboratory
A clear and robust plan for the operational handling and subsequent disposal of this compound is critical for the safety of all laboratory personnel and for environmental protection.
Handling Procedures
-
Designated Area: All work with this compound, particularly the handling of the solid compound, must be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.
-
Quantities: Use the smallest feasible quantity of the compound for the experiment to minimize waste and potential exposure.
-
Spill Management: In the event of a spill, evacuate the immediate area and follow your institution's established spill cleanup procedures for potent compounds. Do not attempt to clean a significant spill without appropriate training and PPE.
-
Personal Hygiene: After handling this compound, and before leaving the laboratory, wash your hands thoroughly with soap and water. Avoid touching your face, eyes, or any personal items while working with the compound.
Disposal Plan
All waste generated from work with this compound is to be considered hazardous waste. Strict adherence to the following disposal protocols is mandatory.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a designated hazardous waste container. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Collect all solutions containing this compound in a designated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Empty Containers | Original container or other suitable sealed container | Triple rinse the empty container with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic. |
Important: Never dispose of this compound or its waste down the drain or in the regular trash. All waste must be disposed of through your institution's hazardous waste management program.[1][2][3] Consult with your environmental health and safety (EHS) department for specific guidance on waste stream management and disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
